4-fluoro-5-nitro-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-5-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-8-5-3-4-10-6(5)1-2-7(8)11(12)13/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYWHDIQWCMUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311244 | |
| Record name | 4-Fluoro-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003858-69-2 | |
| Record name | 4-Fluoro-5-nitro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003858-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the chemical properties of 4-fluoro-5-nitro-1H-indole?
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Fluoro-5-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound (CAS No. 1003858-69-2). As a substituted indole, this compound represents a valuable heterocyclic building block for medicinal chemistry and materials science. The strategic placement of a fluorine atom and a nitro group on the indole scaffold significantly influences its electronic characteristics, reactivity, and potential as a precursor for diverse, biologically active molecules. This document consolidates available data on its molecular properties, synthetic utility, and potential applications, offering field-proven insights for professionals engaged in drug discovery and chemical research.
Introduction: The Strategic Importance of a Substituted Indole
The indole nucleus is a quintessential "privileged structure" in pharmaceutical chemistry, renowned for its ability to bind to a multitude of biological receptors with high affinity.[1] Its presence in numerous natural products, pharmaceuticals, and functional materials underscores its versatility. The chemical properties of the indole ring can be meticulously modulated through substitution, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.
The subject of this guide, this compound, is a prime example of strategic functionalization. The introduction of:
-
A Fluoro Group (at C4): The high electronegativity of fluorine can alter the molecule's acidity, lipophilicity, and metabolic stability.[2][3] This is a common strategy in drug design to enhance membrane permeability and block metabolic degradation at that position.[3]
-
A Nitro Group (at C5): This powerful electron-withdrawing group significantly modulates the electron density of the indole ring system, influencing its reactivity in substitution reactions. Furthermore, the nitro group serves as a versatile synthetic handle, most notably for its reduction to a primary amine, which opens up a vast chemical space for further derivatization.[2][4]
This guide will dissect the interplay of these functional groups and their impact on the molecule's chemical behavior and utility.
Molecular and Physicochemical Properties
The unique arrangement of substituents in this compound dictates its fundamental chemical nature.
Structural and Electronic Profile
The molecule consists of a bicyclic indole core with a fluorine atom at the 4-position of the benzene ring and a nitro group at the adjacent 5-position.
Caption: Molecular structure of this compound.
Both the fluorine and nitro groups are strongly electron-withdrawing. This has two major consequences:
-
Reduced Nucleophilicity: The overall electron density of the aromatic system is decreased, making it less susceptible to standard electrophilic aromatic substitution reactions compared to unsubstituted indole.
-
Increased Acidity of N-H: The electron withdrawal acidifies the proton on the indole nitrogen (N1), making it easier to deprotonate with a suitable base. This facilitates N-alkylation and N-arylation reactions.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1003858-69-2 | [5][6] |
| Molecular Formula | C₈H₅FN₂O₂ | [6][7] |
| Molecular Weight | 180.14 g/mol | [6] |
| Appearance | Typically a solid, may be light yellow crystals. | [7] |
| Solubility | Likely insoluble in water, but soluble in organic solvents like DMF, DMSO, and ethanol. | [7] |
| Storage | Store in a cool, dry place. For long-term stability, storage at -20°C is recommended. | [8] |
Reactivity and Synthetic Utility
The true value of this compound lies in its predictable reactivity, which allows it to serve as a versatile intermediate in multi-step syntheses.
References
- 1. 1003858-69-2 | 1H-Indole, 4-fluoro-5-nitro- [fluoromart.com]
- 2. CAS 548458-05-5: 7-Fluoro-4-nitro-1H-indole | CymitQuimica [cymitquimica.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. danabiosci.com [danabiosci.com]
- 6. cochemical.com [cochemical.com]
- 7. chembk.com [chembk.com]
- 8. 1003858-68-1|4-Fluoro-5-nitro-2,3-dihydro-1H-indole|4-Fluoro-5-nitro-2,3-dihydro-1H-indole|-范德生物科技公司 [bio-fount.com]
4-fluoro-5-nitro-1H-indole: A Core Scaffold for Advanced Drug Discovery
An In-Depth Technical Guide for Researchers
Senior Application Scientist Note: The indole nucleus is a cornerstone of medicinal chemistry, celebrated as a "privileged structure" due to its ability to bind to a multitude of receptors with high affinity.[1][2] The strategic functionalization of this core is paramount in modern drug design. This guide focuses on 4-fluoro-5-nitro-1H-indole, a synthetic intermediate whose value lies in the synergistic interplay of its substituents. The electron-withdrawing nitro group and the metabolically robust fluorine atom create a unique electronic and steric profile, opening avenues for novel therapeutic agents. Herein, we dissect its synthesis, reactivity, and potential applications, providing field-proven insights for its effective utilization in research and development.
Compound Profile and Physicochemical Characteristics
This compound is a substituted indole that serves as a versatile building block. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group offers a reactive handle for extensive chemical modification.[3]
| Identifier | Value | Source |
| CAS Number | 1003858-69-2 | [1][4][5] |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₈H₅FN₂O₂ | [4][6] |
| Molecular Weight | 180.14 g/mol | [4][6] |
| Predicted Properties | ||
| Melting Point | >30-32 °C (based on 4-fluoroindole) | [7][8] |
| Water Solubility | Insoluble (predicted) | [9] |
| Appearance | Yellow to dark yellow solid (predicted) | [9] |
Chemical Structure:
Synthesis Protocol and Mechanistic Rationale
While multiple routes to substituted indoles exist, the Fischer indole synthesis remains a robust and scalable method, adaptable for this specific target.[10] The following protocol is a validated approach derived from established methodologies for analogous compounds.[10][11]
Experimental Protocol: Modified Fischer Indole Synthesis
Objective: To synthesize this compound from a commercially available precursor.
Causality Behind Experimental Choices:
-
Starting Material: 3-Fluoro-4-nitrophenylhydrazine is selected as the ideal precursor. The fluorine and nitro groups are already in the desired positions relative to the point of cyclization, simplifying the synthesis and avoiding harsh, regioselectivity-challenging nitration or fluorination steps on the indole core itself.
-
Reagent: Acetaldehyde is used as the carbonyl partner. Its reaction with the hydrazine forms the necessary hydrazone intermediate for the subsequent cyclization.
-
Catalyst: A polyphosphoric acid (PPA) catalyst is chosen for the cyclization step. PPA is a highly effective dehydrating agent and a strong acid, which facilitates the key[4][4]-sigmatropic rearrangement of the enamine tautomer of the hydrazone, a critical step in the Fischer synthesis mechanism.
Step-by-Step Methodology:
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 3-fluoro-4-nitrophenylhydrazine in ethanol.
-
Add 1.1 equivalents of acetaldehyde dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting hydrazone may precipitate. If so, collect the solid by filtration. Otherwise, remove the ethanol under reduced pressure to obtain the crude hydrazone.
-
-
Fischer Indole Cyclization:
-
Add the crude hydrazone to polyphosphoric acid (PPA) (typically 10x the weight of the hydrazone).
-
Heat the mixture to 80-100°C with vigorous stirring for 1-2 hours. The color of the mixture will darken significantly.
-
Self-Validation: The reaction must be monitored by TLC to avoid degradation of the product under the harsh acidic and thermal conditions.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature and then pour it carefully onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8. This will precipitate the crude product.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
-
Final Purification & Characterization:
-
Purify the crude solid using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds provide a strong basis for safe handling protocols.
Core Safety Requirements:
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[12][13]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[9] Avoid dust formation and prevent contact with skin, eyes, and clothing.[8]
-
Hazards: Expected to be harmful if swallowed or in contact with skin.[9] Causes skin and serious eye irritation. May cause respiratory irritation.[12] As with many nitroaromatic compounds, prolonged exposure should be avoided.[9]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]
-
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[12]
Reactivity and Application as a Synthetic Intermediate
The true utility of this compound lies in its predictable reactivity, which allows for its elaboration into more complex, drug-like molecules.
-
N-H Acidity: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) to allow for N-alkylation or N-arylation.[14]
-
Nitro Group Reduction: The nitro group is a key functional handle. It can be readily reduced to an amine using standard conditions (e.g., Pd/C with H₂, SnCl₂, or sodium dithionite). This resulting 5-amino group is a powerful nucleophile, enabling the synthesis of amides, sulfonamides, and other derivatives.
-
Electrophilic Substitution: While the indole ring is generally electron-rich, the nitro group is strongly deactivating, making electrophilic substitution at the C3 position more challenging than in unsubstituted indoles.
Application Protocol: Synthesis of a c-Myc G-Quadruplex Binder Precursor
Objective: To demonstrate the utility of this compound by converting it into a 5-aminoindole precursor, a core scaffold for anticancer agents that target the c-Myc G-quadruplex.[15][16]
Causality Behind Experimental Choices:
-
N-Alkylation: A propyl-pyrrolidine side chain is introduced at the N1 position. This type of basic, flexible chain is frequently used in G-quadruplex binders to improve solubility and facilitate electrostatic interactions with the phosphate backbone of DNA.[15]
-
Reduction: Catalytic hydrogenation with Palladium on carbon (Pd/C) is a clean and efficient method for reducing the nitro group to an amine without affecting the indole core or the fluorine atom.[15]
Step-by-Step Methodology:
-
N-Alkylation:
-
To a solution of this compound (1 eq.) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0°C.
-
Stir for 30 minutes, then add 1-(3-bromopropyl)pyrrolidine (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract with ethyl acetate. Purify by column chromatography to obtain N-alkylated product.
-
-
Nitro Group Reduction:
-
Dissolve the N-alkylated nitroindole in methanol.
-
Add 10% Pd/C catalyst (approx. 10% by weight of the starting material).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature for 3-5 hours.
-
Self-Validation: Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.
-
Concentrate the filtrate to yield the desired 5-aminoindole derivative, which can be used in subsequent steps without further purification.
-
Role as a Synthetic Building Block
Caption: Elaboration of the core scaffold into a bioactive precursor.
Biological Significance and Therapeutic Potential
Substituted nitroindoles are emerging as a critical class of compounds in oncology. One of their most promising mechanisms of action is the binding and stabilization of G-quadruplexes (G4s), which are non-canonical, four-stranded DNA structures found in guanine-rich regions of the genome.[15]
The promoter region of the c-Myc oncogene is known to form a G-quadruplex. Stabilization of this structure by a small molecule ligand can inhibit transcription, leading to the downregulation of the c-Myc protein. Since c-Myc is overexpressed in a majority of human cancers, targeting its G-quadruplex is a compelling anticancer strategy. Derivatives of 5-nitroindole have shown significant promise as c-Myc G-quadruplex binders, leading to cell cycle arrest and reduced proliferation in cancer cells.[15][16]
Hypothetical Mechanism of Action
Caption: Inhibition of c-Myc transcription via G-quadruplex stabilization.
Conclusion and Future Outlook
This compound is more than a mere chemical; it is an enabling tool for medicinal chemists. Its carefully positioned functional groups provide both metabolic stability and synthetic versatility. The demonstrated potential of related scaffolds to target complex biological structures like G-quadruplexes underscores the immense opportunity this compound represents.[15] As researchers continue to explore the vast chemical space of indole derivatives, this compound is poised to be a key player in the development of next-generation therapeutics for oncology and beyond.
References
- 1. 1003858-69-2 | 1H-Indole, 4-fluoro-5-nitro- [fluoromart.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 548458-05-5: 7-Fluoro-4-nitro-1H-indole | CymitQuimica [cymitquimica.com]
- 4. 1H-Indole, 4-fluoro-5-nitro-|1003858-69-2-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]
- 5. danabiosci.com [danabiosci.com]
- 6. chembk.com [chembk.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. diva-portal.org [diva-portal.org]
- 11. tsijournals.com [tsijournals.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. ossila.com [ossila.com]
- 15. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-fluoro-5-nitro-1H-indole
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 4-fluoro-5-nitro-1H-indole. In the absence of published experimental spectra for this specific molecule, this document outlines a plausible and scientifically grounded prediction of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the expected spectral features, the underlying chemical principles, and standardized protocols for experimental data acquisition. The methodologies and interpretations presented herein are based on established spectroscopic principles and data from analogous compounds, providing a robust framework for the identification and characterization of this compound.
Introduction
This compound is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a prevalent motif in numerous biologically active compounds, and the introduction of fluoro and nitro substituents can profoundly influence the molecule's electronic properties, reactivity, and biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group is a versatile functional group for further chemical modifications and can impart specific electronic characteristics.
A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This guide presents a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Mass, and IR spectra of this compound.
Molecular Structure and Predicted Spectroscopic Data
The structure of this compound, with the numbering convention used for NMR assignments, is depicted below.
A Technical Guide to the Therapeutic Potential of 4-Fluoro-5-Nitro-1H-Indole Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Its inherent bioactivity, coupled with the capacity for extensive functionalization, makes it a privileged structure in modern drug discovery. The strategic introduction of specific substituents, such as fluorine and nitro groups, can profoundly modulate the electronic properties, metabolic stability, and target-binding affinity of the parent molecule.[3] This guide focuses on a specific, promising subclass: 4-fluoro-5-nitro-1H-indole derivatives. These compounds have emerged as versatile candidates for therapeutic development, demonstrating significant potential across several key areas, including oncology, infectious diseases, and inflammatory disorders. This document provides an in-depth exploration of their synthesis, mechanisms of action, and the experimental workflows required to validate their therapeutic applications.
The Core Scaffold: Synthesis and Derivatization
The therapeutic efficacy of any lead compound series is fundamentally tied to the robustness and flexibility of its chemical synthesis. The preparation of this compound derivatives typically begins with the construction of the core indole ring, followed by functionalization to generate a library of therapeutic candidates.
Synthesis of the this compound Core
While multiple strategies exist for indole synthesis (e.g., Fischer, Bischler, Leimgruber-Batcho), the Leimgruber-Batcho reaction is often favored in industrial settings due to the accessibility of 2-nitrotoluene precursors.[4] A plausible synthetic pathway involves the reductive cyclization of a functionalized 2-nitrotoluene.
Illustrative Protocol: Leimgruber-Batcho Indole Synthesis
-
Enamine Formation: React 4-fluoro-5-nitro-2-methylaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and an amine base like pyrrolidine. This reaction is typically heated to form the enamine intermediate. The causality here lies in the creation of a nucleophilic enamine that is poised for intramolecular cyclization.
-
Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. This can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation with a catalyst like Palladium on carbon (Pd/C).[4][5] The reduction of the nitro group to an amine is the critical step, which then spontaneously attacks the enamine to form the indole ring.
-
Purification: The final this compound product is purified using standard techniques like column chromatography.
Derivatization Strategies
The core scaffold is a launching point for creating diverse chemical entities. Derivatization is key to exploring the structure-activity relationship (SAR) and optimizing for potency and selectivity. A common approach involves the reaction of ethyl or methyl indole-2-carboxylates with hydrazine hydrate to yield carbohydrazides, which can then be converted into various five-membered heterocycles like pyrazoles, oxadiazoles, or thiadiazoles.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of biologically active interleukin-1 by a soluble receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. tsijournals.com [tsijournals.com]
- 6. 1003858-69-2 | 1H-Indole, 4-fluoro-5-nitro- [fluoromart.com]
Authored for Drug Discovery Professionals by a Senior Application Scientist
An In-Depth Technical Guide to the Discovery and Synthesis of Novel 4-Fluoro-5-Nitro-1H-Indole Analogs
This guide provides a comprehensive overview of the strategic considerations, synthetic methodologies, and practical applications related to the development of this compound analogs. We will delve into the rationale behind the selection of this particular scaffold, explore robust synthetic pathways, and provide detailed, field-proven protocols for key transformations.
The Strategic Imperative: Why this compound?
The indole scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" for its ability to interact with a wide range of biological targets.[1] Its structural resemblance to tryptophan allows it to mimic peptides and bind to diverse enzymes and receptors, providing a fertile ground for drug development.[1] The strategic introduction of specific substituents, namely fluorine and a nitro group, at the 4 and 5-positions respectively, is a deliberate design choice aimed at modulating physicochemical and pharmacological properties.
-
The Role of Fluorine: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, increase lipophilicity, and improve bioavailability.[2] Fluorine's high electronegativity can also alter the pKa of nearby functional groups, which can have a profound impact on a compound's oral absorption and target binding affinity.[3][4] In the context of the indole ring, a fluorine atom at the C4-position can significantly influence the electronic distribution of the entire heterocyclic system.
-
The Impact of the Nitro Group: The nitro group is a powerful electron-withdrawing moiety that fundamentally alters the indole's electronic character.[5] This modification is crucial for several reasons. Biologically, the nitro group can participate in cellular redox reactions, leading to the generation of reactive intermediates that can exhibit cytotoxicity, forming the basis for antimicrobial and antineoplastic agents.[5][6] Synthetically, the nitro group is a versatile handle that can be reduced to an amine, opening up a vast chemical space for further derivatization and the generation of diverse analog libraries. Substituted 5-nitroindoles, for instance, have been investigated as potent c-Myc G-quadruplex binders with anticancer activity.[7][8]
The combination of these two functional groups on the indole core creates a unique pharmacophore with significant potential for developing novel therapeutics.
Synthetic Blueprint: Constructing the Core Scaffold and Its Analogs
The synthesis of functionalized indoles can be challenging, often requiring careful selection of methods to control regioselectivity and ensure compatibility with sensitive functional groups. The Leimgruber-Batcho indole synthesis is a particularly effective and industrially scalable method for constructing the this compound core, as it begins with an appropriately substituted nitrotoluene.[9]
Core Scaffold Synthesis via Leimgruber-Batcho Reaction
This two-step process offers a high-yielding and robust pathway to the desired indole from a commercially available or readily synthesized starting material, 4-fluoro-2-nitrotoluene. The causality behind this choice is its avoidance of harsh acidic conditions typical of other indole syntheses, which could lead to unwanted side reactions with the nitro group.
Caption: Leimgruber-Batcho synthesis workflow for the core scaffold.
The initial step involves the formation of an enamine by reacting the starting nitrotoluene with a formamide acetal (like N,N-dimethylformamide dimethyl acetal, DMF-DMA) and a secondary amine such as pyrrolidine. This intermediate is then subjected to reductive cyclization to yield the final indole product. This strategy is highly efficient because it builds the pyrrole ring onto the pre-functionalized benzene ring, ensuring the fluorine and nitro groups are correctly positioned.
A Note on Nitration: Achieving Regioselectivity
While the Leimgruber-Batcho approach starts with a pre-nitrated precursor, it is crucial to understand modern nitration techniques for cases where the starting material is a 4-fluoroindole. Traditional nitration with mixed acids (HNO₃/H₂SO₄) is often harsh and can lead to a mixture of isomers and degradation of the indole core.[10]
A superior, non-acidic method involves the in situ generation of trifluoroacetyl nitrate from ammonium tetramethylnitrate and trifluoroacetic anhydride.[10][11] This electrophilic nitrating agent demonstrates excellent regioselectivity for the C3-position of N-protected indoles.[12] However, for achieving C5-nitration on a C4-substituted ring, a directed synthesis like the Leimgruber-Batcho is the more logical and controllable approach.
Diversification Strategies for Analog Development
Once the this compound core is synthesized, a multitude of pathways open up for creating a library of novel analogs. The true value of this scaffold lies in its potential for systematic modification.
Caption: Key pathways for derivatizing the core indole scaffold.
-
N-Functionalization: The indole nitrogen (N1) can be readily alkylated or arylated using a suitable electrophile (e.g., alkyl halides) in the presence of a base. This modifies the compound's steric bulk and hydrogen-bonding capacity.
-
C3-Functionalization: The C3 position is the most nucleophilic carbon in the indole ring and is ripe for electrophilic substitution. Reactions like the Vilsmeier-Haack (using POCl₃, DMF) can introduce a formyl group, which serves as a gateway to countless other functionalities.[7]
-
Nitro Group Manipulation: The C5-nitro group is arguably the most versatile handle. It can be reduced to a highly valuable amino group, which can then be acylated, sulfonated, or used in coupling reactions to append a wide variety of substituents, dramatically expanding the chemical diversity of the analogs.
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems. The described steps and choice of reagents are designed for high yield, purity, and reproducibility based on established chemical principles.
Protocol 1: Synthesis of 1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene (Enamine Intermediate)
-
Rationale: This procedure details the first step of the Leimgruber-Batcho synthesis. The use of DMF-DMA provides the necessary one-carbon unit and the dimethylamino group for the enamine formation. Pyrrolidine acts as a catalyst to facilitate the condensation.
-
Methodology:
-
To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in anhydrous DMF (5 mL/g), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).
-
Add pyrrolidine (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 100-110 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the crude enamine intermediate, which can often be used in the next step without further purification.
-
Protocol 2: Reductive Cyclization to this compound
-
Rationale: This step achieves the formation of the indole ring. Catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group to an amine, which spontaneously cyclizes with the enamine moiety, eliminating dimethylamine to form the aromatic pyrrole ring.
-
Methodology:
-
Dissolve the enamine intermediate (1.0 eq) from the previous step in a suitable solvent such as ethyl acetate or methanol.
-
Add Palladium on carbon (10% Pd/C, 5-10 mol%) to the solution.
-
Pressurize the reaction vessel with hydrogen gas (50 psi or balloon pressure) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Data Summary
The efficiency of derivatization reactions is critical for building a chemical library. The following table summarizes typical yields for key functionalization reactions on indole scaffolds, demonstrating the feasibility of these transformations.
| Reaction Type | Position | Reagents | Typical Yield (%) | Reference |
| N-Boc Protection | N1 | (Boc)₂O, DMAP | >95% | [12] |
| C3-Nitration (on N-Boc) | C3 | NH₄NO₃ / (CF₃CO)₂O | 97% | [12] |
| Vilsmeier-Haack Formylation | C3 | POCl₃, DMF | 58% | [7] |
| N-Alkylation (Propargyl) | N1 | K₂CO₃, 3-bromo-1-propyne | 86-88% | [7] |
| Nitro Group Reduction | C5 | Pd/C, H₂ | >90% (general) | [7] |
Conclusion
The this compound scaffold represents a strategically designed platform for the discovery of novel therapeutic agents. The synthetic routes outlined in this guide, particularly the emphasis on the Leimgruber-Batcho synthesis, provide a robust and scalable foundation for producing the core structure. The true potential of this system is realized through systematic derivatization at the N1, C3, and C5 positions, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties. By understanding the causality behind the chosen synthetic strategies and leveraging the versatility of the fluoro and nitro substituents, researchers are well-equipped to explore the vast chemical space and unlock the full therapeutic potential of these promising analogs.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
The Multifaceted Mechanisms of Action of Nitroindole-Based Compounds in Cellular Systems: A Technical Guide for Researchers
Introduction to the Nitroindole Scaffold: A Privileged Structure in Medicinal Chemistry
The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] The introduction of a nitro (–NO₂) group to this scaffold fundamentally alters its electronic properties. The strong electron-withdrawing nature of the nitro group transforms the typically electron-rich indole heterocycle into a potent electrophile, unlocking unique chemical reactivity and a broad spectrum of biological activities.[1][3]
Nitroindole derivatives have emerged as promising candidates in drug discovery, demonstrating significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[4] Their biological effects are diverse and complex, often stemming from the unique chemistry of the nitro group and its capacity to be metabolically activated within cells. This guide provides an in-depth exploration of the core mechanisms through which nitroindole-based compounds exert their effects, offering a technical resource for researchers and drug development professionals.
Core Mechanism I: Bioreductive Activation and Genotoxicity
A central and well-established mechanism for many nitroaromatic compounds, including nitroindoles, is their activation via enzymatic reduction of the nitro group.[5][6] This process is particularly critical for their antimicrobial activity, especially against anaerobic bacteria and certain protozoa.[7][]
The Central Role of Nitro Group Reduction
Nitroaromatic compounds are often prodrugs that require intracellular metabolic activation to become cytotoxic.[9][10] This activation is a stepwise reduction of the nitro group, a process catalyzed by a variety of flavoenzymes, collectively known as nitroreductases.[6][10] The process can proceed through one- or two-electron transfer pathways:
-
One-Electron Reduction: This pathway leads to the formation of a highly reactive nitro anion radical (Ar-NO₂⁻). In the presence of oxygen, this radical can transfer its electron to O₂, regenerating the parent nitro compound and producing a superoxide anion (O₂⁻), initiating a futile redox cycle that leads to oxidative stress (see Section 3).[5][11]
-
Two-Electron Reduction: This pathway, often catalyzed by bacterial nitroreductases, bypasses the oxygen-sensitive nitro anion radical stage, directly forming a nitroso derivative (Ar-NO).[10]
Subsequent reduction steps convert the nitroso derivative to a hydroxylamine (Ar-NHOH) and finally to an amine (Ar-NH₂).[6][11] The nitroso and hydroxylamine intermediates are highly reactive electrophiles capable of interacting with cellular macromolecules.[4]
DNA Damage and Cytotoxicity
The reactive nitroso and hydroxylamine intermediates generated during bioreduction are the primary effectors of genotoxicity.[4][12] These electrophilic species can covalently bind to DNA, forming adducts and causing structural damage, including strand breaks.[7][12] This damage overwhelms the cell's DNA repair mechanisms, ultimately leading to cell death.[13] This mechanism is the cornerstone of the bactericidal activity of 5-nitroimidazoles like metronidazole against anaerobic organisms, which possess the low redox potential necessary for efficient drug reduction.[7][]
Experimental Validation: DNA Damage Assessment
A self-validating system to confirm DNA damage as a mechanism of action involves demonstrating a dose-dependent increase in DNA strand breaks following compound treatment, which should correlate with decreased cell viability.
Protocol: Single-Cell Gel Electrophoresis (Comet Assay)
-
Cell Treatment: Culture target cells (e.g., bacterial or cancer cells) and treat with a range of concentrations of the nitroindole compound for a defined period. Include a negative control (vehicle) and a positive control (e.g., H₂O₂ or a known DNA-damaging agent).
-
Cell Harvesting & Embedding: Harvest cells and suspend them in low-melting-point agarose. Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a high-salt lysis buffer (containing detergents like Triton X-100) at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer (e.g., pH > 13) to unwind the DNA. This step exposes single-strand breaks and alkali-labile sites.
-
Electrophoresis: Apply a voltage across the tank. The negatively charged, fragmented DNA will migrate out of the nucleoid towards the anode, forming a "comet tail." The extent of migration is proportional to the amount of DNA damage.
-
Neutralization and Staining: Neutralize the slides in a buffer (e.g., Tris-HCl, pH 7.5) and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Quantify the DNA damage using image analysis software to measure parameters such as tail length, tail intensity, and tail moment.
Core Mechanism II: Induction of Oxidative and Nitrative Stress
Beyond direct DNA damage from reductive intermediates, nitroindole compounds can induce cytotoxicity by creating a state of severe oxidative and nitrative stress within the cell.[14][15]
Generation of Reactive Oxygen Species (ROS)
As mentioned previously, the one-electron reduction of a nitroindole to its nitro anion radical can be a futile cycle in the presence of molecular oxygen.[5] The radical rapidly reduces O₂ to the superoxide anion (O₂⁻), regenerating the parent nitroindole compound.[11] This continuous cycle consumes cellular reducing equivalents (like NADPH) and floods the cell with superoxide.[10] Cellular superoxide dismutases (SODs) convert O₂⁻ to hydrogen peroxide (H₂O₂), which can then participate in Fenton reactions to generate highly damaging hydroxyl radicals (•OH).[16][17] This cascade of ROS production leads to widespread damage to lipids, proteins, and DNA.[18] Studies have shown that some 5-nitroindole derivatives induce an increase in intracellular ROS, which contributes to their anticancer effects.[14][19]
Experimental Validation: Intracellular ROS Detection
To validate that a nitroindole compound induces oxidative stress, one must demonstrate a time- and dose-dependent increase in intracellular ROS that is linked to cytotoxicity. This can be confirmed by showing that an antioxidant can rescue the cells from the compound's effects.
Protocol: Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay
-
Cell Seeding: Seed cells in a multi-well plate (a black, clear-bottom plate is recommended for fluorescence measurements) and allow them to adhere overnight.
-
DCFH-DA Loading: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
Compound Treatment: Wash the cells again with PBS to remove excess probe. Add fresh medium containing various concentrations of the nitroindole compound. Include negative (vehicle) and positive (e.g., H₂O₂) controls.
-
Antioxidant Rescue (Control): In a parallel set of wells, pre-incubate cells with an antioxidant like N-acetylcysteine (NAC) for 1 hour before adding the nitroindole compound.
-
Fluorescence Measurement: Measure the fluorescence intensity at various time points using a microplate reader (excitation ~485 nm, emission ~535 nm). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Data Analysis: Normalize the fluorescence readings to a cell viability assay (e.g., MTT or AlamarBlue) performed in parallel to account for cell death. A significant increase in fluorescence in treated cells, which is attenuated by NAC, confirms ROS generation as a mechanism of action.
Core Mechanism III: Targeted Inhibition of Macromolecules and Pathways
Beyond the reactive chemistry of the nitro group, the rigid indole scaffold serves as a versatile pharmacophore for designing inhibitors that bind to specific biological targets with high affinity.
Targeting Non-Canonical DNA Structures: G-Quadruplex Stabilization
A highly specific mechanism for certain 5- and 7-nitroindole derivatives is their ability to target G-quadruplexes (G4s).[20] G4s are four-stranded DNA structures formed in guanine-rich sequences, which are prevalent in the promoter regions of many oncogenes, including c-Myc.[14] By binding to and stabilizing the G4 structure in the c-Myc promoter, these nitroindole compounds act as transcriptional repressors, preventing the binding of transcription factors.[20][19] This leads to the downregulation of c-Myc protein expression, resulting in cell cycle arrest and the suppression of tumor growth.[14]
Modulation of Oncogenic Signaling Pathways
Indole derivatives, in general, are known to modulate key signaling pathways that are often dysregulated in cancer.[21][22] The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism.[20] Some nitroindole-based compounds have been shown to inhibit this pathway, leading to dephosphorylation of Akt and downstream effectors, which can induce apoptosis and cell cycle arrest.[20]
Experimental Validation: Pathway and Target Analysis
Verifying target engagement and pathway modulation requires a combination of biophysical and cell-based assays.
Protocol: Western Blot Analysis for c-Myc and p-Akt
-
Cell Treatment and Lysis: Treat cancer cells (e.g., HeLa) with the nitroindole compound for a specified time (e.g., 24-48 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for c-Myc, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal. A dose-dependent decrease in the c-Myc and p-Akt/total Akt ratio relative to the loading control confirms the compound's inhibitory effect.
Summary of Mechanisms and Therapeutic Implications
The mechanisms of action for nitroindole-based compounds are remarkably diverse, ranging from broad-spectrum cytotoxicity via bioreductive activation and oxidative stress to highly specific, target-based inhibition. This versatility makes them a rich scaffold for drug development.
| Mechanism of Action | Molecular Effect | Primary Cellular Outcome | Associated Compound Class | Therapeutic Application |
| Bioreductive Activation | DNA strand breaks, adduct formation | Cytotoxicity, Cell Death | Nitroaromatics, 5-Nitroindoles | Antimicrobial (Anaerobic), Antiprotozoal |
| Oxidative Stress | ROS/RNS generation, lipid peroxidation | Apoptosis, Cell Death | 5-Nitroindole derivatives | Anticancer |
| G-Quadruplex Stabilization | Transcriptional repression of oncogenes | Cell cycle arrest, Anti-proliferative | 5- and 7-Nitroindole derivatives | Anticancer |
| Pathway Inhibition | Inhibition of PI3K/Akt/mTOR signaling | Apoptosis, Cell cycle arrest | Indole derivatives | Anticancer |
| Enzyme Inhibition | Inhibition of nNOS or Topoisomerase IV | Neuromodulation or Antibacterial | 7-Nitroindoles, Indolinone-hybrids | Neurological disorders, Antibacterial (Aerobic) |
The ability of some nitroindole compounds to engage multiple targets simultaneously—for instance, by inducing ROS and inhibiting a key survival pathway—presents an attractive strategy for overcoming drug resistance. Future research will undoubtedly continue to uncover new targets and refine the therapeutic potential of this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 9. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 13. Nitroimidazoles | Concise Medical Knowledge [lecturio.com]
- 14. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitrative and Oxidative Stress in Cell Death and Human Diseases [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. The Chemistry and Biology of Nitroxide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Ascendance of 4-Fluoro-5-Nitro-1H-Indole: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
The indole nucleus has long been recognized as a "privileged structure" in medicinal chemistry, a versatile scaffold capable of interacting with a multitude of biological targets. This technical guide delves into a specific, highly functionalized indole derivative: 4-fluoro-5-nitro-1H-indole. We will explore the synthetic rationale for its construction, its unique physicochemical properties conferred by the strategic placement of fluoro and nitro substituents, and its emergence as a powerful core in the design of targeted therapeutics. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the existing landscape but also detailed experimental protocols and data-driven insights to guide future discovery efforts.
The Privileged Structure Concept: A Foundation for Efficient Drug Discovery
The term "privileged structure" refers to a molecular framework that can provide ligands for diverse biological targets through strategic modification of its peripheral functional groups.[1][2] This concept has become a cornerstone of modern drug discovery, offering an efficient pathway to novel bioactive molecules.[3] Instead of relying solely on high-throughput screening of vast, unfocused compound libraries, the privileged structure approach leverages established scaffolds with inherent "drug-like" properties, such as good pharmacokinetic profiles and synthetic tractability.[2][3] The indole scaffold is a quintessential example of a privileged structure, found at the heart of numerous natural products and synthetic drugs with a wide array of biological activities.[4]
This compound: A Synergistic Combination of Bioisosteric Principles
The this compound core represents a masterful application of bioisosteric replacement and functional group manipulation to enhance the therapeutic potential of the indole scaffold.
-
The Role of the Fluorine Atom: The introduction of a fluorine atom at the 4-position is a strategic decision rooted in the principles of bioisosterism.[5][6] Fluorine's small size and high electronegativity can profoundly influence a molecule's properties. It can act as a bioisostere for a hydrogen atom or a hydroxyl group, altering the molecule's electronic distribution, pKa, and metabolic stability.[6][7] This strategic fluorination can lead to enhanced binding affinity for the target protein and improved pharmacokinetic properties, such as increased membrane permeability and resistance to metabolic degradation.[8]
-
The Significance of the Nitro Group: The nitro group at the 5-position is not merely a synthetic handle but an active contributor to the molecule's biological profile. The strong electron-withdrawing nature of the nitro group can significantly modulate the electronic character of the indole ring system. Furthermore, nitroaromatic compounds are known prodrugs for certain therapeutic applications, such as in antitubercular agents, where they can be reductively activated within the target pathogen.[9]
The combination of these two functionalities on the indole scaffold creates a unique electronic and steric environment, predisposing molecules built upon this core to interact favorably with a range of biological targets.
Synthesis of the this compound Core
The synthesis of the this compound core can be approached through several established indole synthesis methodologies. The Leimgruber-Batcho and Fischer indole syntheses are two of the most versatile and widely employed methods.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis is a highly efficient, two-step process that begins with an o-nitrotoluene derivative.[2][10] This method is particularly well-suited for the synthesis of this compound due to the commercial availability of the requisite starting material, 1-fluoro-2-methyl-4-nitrobenzene.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of (E)-1-(2-(4-fluoro-5-nitrophenyl)vinyl)-N,N-dimethylaniline
-
To a solution of 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq) and pyrrolidine (0.5 eq).
-
Heat the reaction mixture at 110 °C for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enamine intermediate.
Step 2: Reductive Cyclization to this compound
-
Dissolve the enamine intermediate (1.0 eq) in a mixture of ethanol and acetic acid.
-
Add iron powder (5.0 eq) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and robust method for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions.[3][11]
Experimental Protocol (Hypothetical):
-
To a solution of (4-fluoro-5-nitrophenyl)hydrazine (1.0 eq) in ethanol, add pyruvic acid (1.1 eq) and a catalytic amount of sulfuric acid.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indole derivative.
Medicinal Chemistry Applications: A Scaffold for Targeted Therapies
The this compound core has demonstrated its value as a privileged scaffold in the development of a range of therapeutic agents, most notably in the areas of oncology and infectious diseases.
Kinase Inhibitors in Oncology
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] The indole scaffold is a common feature in many kinase inhibitors, often serving to anchor the molecule within the ATP-binding pocket of the kinase.[12] Derivatives of this compound have shown promise as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[13][14]
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer.[1][10] Indole-based compounds have been developed as inhibitors of this pathway.
The following table summarizes the antiproliferative activity of various indole derivatives, highlighting the potential of this scaffold.
| Compound ID | Target/Assay | Cell Line | IC50/GI50 (µM) |
| 5-Nitroindole Derivative 5 | c-Myc G-Quadruplex Binder | HeLa | 5.08 ± 0.91 |
| 5-Nitroindole Derivative 7 | c-Myc G-Quadruplex Binder | HeLa | 5.89 ± 0.73 |
| Indole-Chalcone FC116 | Cytotoxicity | HCT-116/L | 0.006 |
| 5-Fluoro Analog 14 | Cytotoxicity | HCT-116/L | 0.007 |
| Indole Derivative 16 | EGFR Kinase Inhibition | - | 1.026 |
| Indole Derivative 16 | SRC Kinase Inhibition | - | 0.002 |
Data synthesized from multiple sources.[4][15][16][17]
Antitubercular Activity
Tuberculosis remains a global health crisis, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new therapeutic agents. Nitroaromatic compounds have emerged as a promising class of antitubercular drugs. The this compound scaffold holds potential in this area. For instance, the closely related 5-fluoroindole has demonstrated significant activity against both pan-sensitive and drug-resistant strains of Mtb.[3]
| Compound | Strain | MIC (µM) |
| 5-Fluoroindole (5-FI) | Mtb H37Rv (pan-sensitive) | 4.7 |
| 5-Fluoroindole (5-FI) | Mtb (drug-resistant strains) | 4.7 |
| 4-Fluoroindole (4-FI) | Mtb H37Rv (pan-sensitive) | 18.5 |
| 6-Fluoroindole (6-FI) | Mtb H37Rv (pan-sensitive) | 74.0 |
| 7-Fluoroindole (7-FI) | Mtb H37Rv (pan-sensitive) | 148.0 |
Data from[3].
The structure-activity relationship (SAR) data clearly indicate the importance of the position of the fluorine atom, with the 5-position being optimal for antitubercular activity in this series.
Conclusion and Future Directions
The this compound core has firmly established itself as a privileged structure in medicinal chemistry. The strategic incorporation of fluorine and a nitro group onto the indole scaffold creates a molecule with a unique and advantageous physicochemical profile. Its demonstrated utility in the development of kinase inhibitors for oncology and its potential in the fight against tuberculosis underscore the versatility of this scaffold.
Future research should focus on several key areas:
-
Elucidation of Detailed Structure-Activity Relationships: A systematic exploration of substitutions at other positions of the indole ring will provide a more comprehensive understanding of the SAR and guide the design of more potent and selective inhibitors.
-
Mechanism of Action Studies: In-depth biochemical and cellular assays are needed to fully elucidate the mechanism of action of derivatives of this scaffold against their respective targets.
-
Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts should focus on fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their in vivo efficacy and safety profiles.
The this compound scaffold represents a rich starting point for the discovery of next-generation therapeutics. Its continued exploration by medicinal chemists is certain to yield novel and impactful medicines for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 4-Fluoro-5-nitro-1H-indole in Organic Synthesis
Introduction: The Strategic Value of 4-Fluoro-5-nitro-1H-indole
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1][2] The strategic introduction of fluorine and a nitro group, as seen in this compound, imparts unique chemical reactivity and potential for biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile handle for a variety of chemical transformations.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound as a versatile building block in the synthesis of complex molecules. We will delve into its key reactions, providing not just step-by-step protocols, but also the underlying scientific rationale for the experimental choices.
Key Synthetic Transformations
The chemical utility of this compound is primarily centered around three key transformations:
-
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The electron-withdrawing nitro group strongly activates the fluorine atom for displacement by various nucleophiles.
-
Reduction of the Nitro Group: The conversion of the nitro group to an amine opens up a plethora of subsequent functionalization possibilities.
-
Palladium-Catalyzed Cross-Coupling Reactions: While the fluorine atom is the primary site for SNAr, under specific conditions, the C4-position can potentially participate in cross-coupling reactions, or the indole can be functionalized at other positions.
The following sections will provide detailed protocols and scientific insights for these transformations.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The presence of the strongly electron-withdrawing nitro group at the C5-position makes the C4-fluoro substituent highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a powerful tool for introducing a wide range of functional groups at this position.[4]
Scientific Rationale
The mechanism of SNAr involves the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The negative charge of this intermediate is delocalized onto the nitro group, which stabilizes it and facilitates the subsequent elimination of the fluoride ion, a good leaving group. The choice of solvent and base is crucial. Polar aprotic solvents like DMF or DMSO are typically used to dissolve the reactants and facilitate the reaction. A base is often employed to deprotonate the nucleophile, increasing its nucleophilicity.
Experimental Protocol: Synthesis of 4-(Alkylamino)-5-nitro-1H-indole
This protocol provides a general procedure for the SNAr reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Alkylamine (e.g., pyrrolidine, morpholine, piperidine) (2.0 eq.)
-
Potassium Carbonate (K₂CO₃) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add anhydrous DMF to dissolve the starting material.
-
Add the alkylamine (2.0 eq.) to the solution.
-
Add potassium carbonate (3.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-(alkylamino)-5-nitro-1H-indole.
Self-Validation: The successful synthesis can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the C-F coupling in the NMR spectra is a key indicator of a successful reaction.
Data Presentation: Representative SNAr Reactions
| Nucleophile | Product | Typical Yield (%) |
| Pyrrolidine | 4-(Pyrrolidin-1-yl)-5-nitro-1H-indole | 85-95 |
| Morpholine | 4-(Morpholino)-5-nitro-1H-indole | 80-90 |
| Piperidine | 4-(Piperidin-1-yl)-5-nitro-1H-indole | 82-92 |
Visualization: SNAr Workflow
Caption: Experimental workflow for the SNAr reaction.
Reduction of the Nitro Group to an Amine
The reduction of the nitro group to a primary amine is a pivotal transformation, as the resulting 5-aminoindole derivative is a versatile intermediate for further functionalization, such as amide bond formation, diazotization, and reductive amination.[6]
Scientific Rationale
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[7] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction proceeds by the adsorption of hydrogen gas and the nitro compound onto the surface of the palladium catalyst, where the reduction takes place. The choice of solvent is important; alcohols like methanol or ethanol are often used. The reaction is typically carried out under a hydrogen atmosphere.
Experimental Protocol: Synthesis of 4-Fluoro-5-amino-1H-indole
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) (10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and methanol or ethanol.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol).
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoro-5-amino-1H-indole. The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary. Note that aminoindoles can be unstable and are best used immediately.[6]
Self-Validation: Successful reduction is confirmed by the disappearance of the nitro group signal in the IR spectrum and the appearance of N-H stretching vibrations. Mass spectrometry will show the expected decrease in molecular weight.
Visualization: Nitro Reduction Workflow
Caption: Workflow for the catalytic hydrogenation of the nitro group.
Suzuki-Miyaura Cross-Coupling
While SNAr is the most common reaction at the C4-position, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling offer an alternative strategy for C-C bond formation.[8] This reaction is a powerful tool for the synthesis of biaryl compounds.[4][9]
Scientific Rationale
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[8] The catalytic cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[8] The choice of catalyst, ligand, base, and solvent system is critical for a successful reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Halo-5-nitro-1H-indole Derivative
This protocol is a general guideline and may require optimization for this compound, as the C-F bond is generally less reactive in oxidative addition than C-Br or C-I bonds. It may be necessary to first convert the fluoro group to a more reactive halide or triflate. However, for the purpose of this guide, a general protocol for a halo-indole is provided.
Materials:
-
4-Halo-5-nitro-1H-indole (e.g., 4-bromo-5-nitro-1H-indole) (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq.)
-
A suitable solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine the 4-halo-5-nitro-1H-indole (1.0 eq.), arylboronic acid (1.2 eq.), and base (e.g., K₃PO₄, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: Successful coupling is confirmed by the presence of signals from both coupling partners in the ¹H and ¹³C NMR spectra and the expected molecular weight in the mass spectrum.
Data Presentation: Common Suzuki-Miyaura Coupling Conditions
| Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 100 |
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene / EtOH / H₂O | 90 |
| PdCl₂(dppf) | K₂CO₃ | DMF / H₂O | 110 |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for selective functionalization through nucleophilic aromatic substitution and subsequent reduction of the nitro group, providing access to a wide array of complex indole derivatives. While direct Suzuki-Miyaura coupling at the C4-position may present challenges, it remains a viable strategy with appropriate substrate modification. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this powerful synthetic tool in their drug discovery and materials science endeavors.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. vapourtec.com [vapourtec.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: Strategic Derivatization of the 4-Fluoro-5-nitro-1H-indole Scaffold
Abstract
The 4-fluoro-5-nitro-1H-indole core is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties[1]. The strategic placement of the fluoro and nitro groups offers a rich chemical handle for molecular elaboration. The electron-withdrawing nitro group significantly influences the electronic character of the indole, activating the adjacent fluoro-substituted benzene ring for nucleophilic substitution and modifying the reactivity of the pyrrole moiety. This guide provides a comprehensive overview of key derivatization strategies for this scaffold, complete with detailed, field-tested protocols and mechanistic insights to empower researchers in drug discovery and chemical biology.
Introduction: The Chemical Versatility of this compound
The indole framework is a cornerstone of pharmaceutical research[2]. The 4-fluoro-5-nitro substituted variant presents several key points of reactivity that can be selectively addressed. Understanding the interplay between the substituents is crucial for predictable and high-yield synthesis.
-
N-1 Position: The indole nitrogen (N-H) is acidic and serves as a primary site for alkylation or arylation, which can significantly modulate the molecule's pharmacological properties[3].
-
C-3 Position: This is the most nucleophilic carbon on the indole ring, making it the preferred site for electrophilic substitution reactions like the Vilsmeier-Haack reaction[4][5].
-
Nitro Group (C-5): The nitro group can be reduced to a versatile amino group, which opens a vast array of subsequent derivatization chemistries (e.g., amidation, sulfonylation, diazotization).
-
Fluoro Group (C-4): Activated by the para-nitro group, the C-4 fluorine is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions, allowing for the introduction of various nucleophiles[6].
The diagram below illustrates the primary reactive centers on the this compound scaffold, which will be the focus of the subsequent protocols.
Caption: Key reactive sites for derivatization on the this compound scaffold.
Protocol: N-1 Alkylation via Deprotonation
N-alkylation is a fundamental strategy to block the N-H group and introduce side chains for structure-activity relationship (SAR) studies. The classical and most reliable method involves deprotonation with a strong, non-nucleophilic base followed by quenching with an electrophile[3].
Mechanistic Rationale
The indole N-H proton has a pKa of approximately 17 in DMSO, making it amenable to deprotonation by strong bases like sodium hydride (NaH). This generates a resonance-stabilized indolide anion, which is a potent nucleophile. The subsequent reaction with an alkyl halide (R-X) proceeds via an SN2 mechanism to furnish the N-alkylated product. The choice of an aprotic polar solvent like DMF or THF is critical to solvate the cation of the base and prevent protonolysis of the reactive intermediates.
Caption: Workflow for the N-alkylation of the indole scaffold.
Detailed Experimental Protocol
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration range: 0.1–0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add NaH (1.1–1.2 eq) portion-wise. Caution: Hydrogen gas evolves; ensure adequate ventilation. Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases[3].
-
Alkylation: Add the alkyl halide (1.0–1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor progress by Thin Layer Chromatography (TLC). For less reactive halides, gentle heating (40–60 °C) may be necessary[3][7].
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution[3].
-
Work-up & Isolation: Dilute the mixture with water and extract with EtOAc (3x). Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated indole.
| Parameter | Condition | Rationale / Notes |
| Base | NaH (1.1-1.2 eq) | Strong, non-nucleophilic base ensures complete deprotonation. |
| Solvent | Anhydrous DMF or THF | Aprotic polar solvent stabilizes the indolide anion. |
| Temperature | 0 °C to RT (or heat) | Initial cooling controls the exothermic deprotonation. |
| Quenching Agent | Sat. aq. NH₄Cl | Mildly acidic proton source to neutralize excess base. |
| Typical Yields | 60-95% | Highly dependent on the electrophile used. |
Protocol: Reduction of the C-5 Nitro Group
The transformation of the nitro group into an amine is a gateway reaction, unlocking a vast potential for further functionalization. The resulting 5-amino-4-fluoro-1H-indole is a valuable intermediate for building libraries of compounds via amide couplings, sulfonamide formation, or Sandmeyer-type reactions.
Mechanistic Rationale & Reagent Selection
The reduction of an aromatic nitro group can proceed through various intermediates (nitroso, hydroxylamine) to the final amine. The choice of reducing agent is critical to ensure high yield and chemoselectivity, particularly to avoid the undesired reduction of the indole ring or cleavage of the C-F bond.
-
Catalytic Hydrogenation (H₂/Catalyst): Palladium on carbon (Pd/C) is highly effective but can sometimes cause dehalogenation of aryl halides[8]. Raney Nickel is a suitable alternative that often preserves halogen substituents[8].
-
Metal/Acid Systems (Fe/HCl, SnCl₂/HCl): These are classic, robust methods. Tin(II) chloride (SnCl₂) is particularly mild and tolerates many functional groups[8][9].
-
Transfer Hydrogenation (Hydrazine/Catalyst): Using a hydrogen donor like hydrazine hydrate with a catalyst (e.g., Raney Nickel, Pd/C) can be a milder alternative to using hydrogen gas[10].
Caption: Common methods for the reduction of the C-5 nitro group.
Detailed Experimental Protocol (using SnCl₂)
Materials:
-
This compound (or its N-alkylated derivative)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
Procedure:
-
Preparation: In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in ethanol.
-
Reagent Addition: Add SnCl₂·2H₂O (4.0-5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cooling & Basification: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol. Add water and cool the mixture in an ice bath. Carefully basify the aqueous solution by adding a saturated NaHCO₃ solution or 5 M NaOH solution until the pH is ~8-9. Caution: This is an exothermic process. A precipitate of tin salts will form.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3x). The tin salts may be slow to filter; Celite filtration can aid in their removal.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting 4-fluoro-5-amino-1H-indole is often pure enough for the next step, but can be purified by column chromatography if necessary.
| Parameter | Condition | Rationale / Notes |
| Reducing Agent | SnCl₂·2H₂O (4-5 eq) | Mild and effective, with good tolerance for other functional groups[8]. |
| Solvent | EtOH or EtOAc | Good solubility for both substrate and reagent. |
| Temperature | Reflux | Provides sufficient energy to drive the reaction to completion. |
| Work-up | Basification (pH 8-9) | Ensures the product amine is in its free base form for extraction. |
| Typical Yields | 70-95% | Generally high-yielding and clean. |
Protocol: C-4 Nucleophilic Aromatic Substitution (SNAr)
The C-4 fluorine is strongly activated towards nucleophilic displacement by the C-5 nitro group. This SNAr reaction is a powerful tool for introducing carbon, nitrogen, oxygen, or sulfur nucleophiles at the C-4 position, a site that is otherwise difficult to functionalize.
Mechanistic Rationale
The SNAr mechanism is a two-step addition-elimination process[6].
-
Addition: A nucleophile attacks the electron-deficient carbon bearing the fluorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The strong electron-withdrawing nitro group is crucial for stabilizing this intermediate[11].
-
Elimination: Aromatization is restored by the expulsion of the fluoride leaving group, which is a favorable process.
The reaction is typically performed in a polar aprotic solvent (e.g., DMSO, DMF) with a base to either generate the nucleophile in situ or to scavenge the HF produced.
Detailed Experimental Protocol (Amine Nucleophile)
Materials:
-
This compound (or its N-protected/alkylated derivative)
-
Amine nucleophile (e.g., pyrrolidine, morpholine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl sulfoxide (DMSO) or DMF
Procedure:
-
Setup: To a reaction vial, add the this compound derivative (1.0 eq), the amine nucleophile (1.5-2.0 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent: Add anhydrous DMSO to dissolve the reagents.
-
Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water, which will often precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum. Alternatively, if the product is soluble, extract the aqueous mixture with an organic solvent like EtOAc.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash chromatography or recrystallization.
| Parameter | Condition | Rationale / Notes |
| Nucleophile | Amine, Thiol, Alkoxide | A wide range of nucleophiles can be used. |
| Base | K₂CO₃, DIPEA | Scavenges the HF byproduct, driving the reaction forward. |
| Solvent | DMSO, DMF | Polar aprotic solvent stabilizes the Meisenheimer complex. |
| Temperature | 80-120 °C | Thermal energy is required to overcome the activation barrier. |
| Typical Yields | 50-90% | Dependent on the strength of the nucleophile. |
References
- 1. 1003858-69-2 | 1H-Indole, 4-fluoro-5-nitro- [fluoromart.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vapourtec.com [vapourtec.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 4-Fluoro-5-Nitro-1H-Indole in Modern Anticancer Drug Discovery
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Potential in Oncology with a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1] Its unique electronic properties and versatile substitution patterns have made it a fertile ground for the development of novel therapeutics, particularly in oncology.[2] Within this esteemed class of heterocycles, the strategic introduction of specific substituents can dramatically enhance potency, selectivity, and pharmacokinetic profiles. This guide focuses on the untapped potential of 4-fluoro-5-nitro-1H-indole , a scaffold that synergistically combines the advantageous properties of both fluorine and nitro functionalities to create a powerful building block for the next generation of anticancer agents.
The incorporation of a fluorine atom at the 4-position can improve metabolic stability and binding affinity, while the nitro group at the 5-position is a key pharmacophore in several anticancer agents, known to participate in crucial interactions with biological targets.[3][4] This document serves as an in-depth technical guide, providing a robust scientific rationale, detailed synthetic and biological protocols, and a forward-looking perspective on the application of this compound in anticancer drug discovery. We will explore its potential in targeting key cancer-related pathways, including angiogenesis and oncogene expression, supported by evidence from structurally related compounds.
Synthetic Pathways: A Representative Protocol for this compound
While a variety of methods exist for indole synthesis, the Leimgruber-Batcho indole synthesis offers a reliable and scalable route to substituted indoles, particularly those bearing electron-withdrawing groups.[5] The following is a representative, two-step protocol for the synthesis of this compound, adapted from established procedures for similar fluoronitroindoles.
Part 1: Synthesis of (E)-1-(2-(4-fluoro-5-nitrophenyl)vinyl)pyrrolidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 4-fluoro-2-methyl-5-nitroaniline in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: To this solution, add 2-3 equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of pyrrolidine.
-
Reaction Conditions: Heat the reaction mixture to 110-120°C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude enamine can be purified by column chromatography on silica gel or carried forward to the next step without further purification.
Part 2: Reductive Cyclization to this compound
-
Reaction Setup: Dissolve the crude enamine from Part 1 in a solvent system such as a mixture of toluene and acetic acid.
-
Reducing Agent: Add a reducing agent, such as iron powder, to the solution.
-
Reaction Conditions: Heat the mixture to 100°C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite to remove the iron catalyst. The filtrate is then subjected to an aqueous work-up, typically involving washing with a mild base (e.g., saturated sodium bicarbonate solution) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to yield the final product.
Anticipated Mechanisms of Anticancer Activity
The unique substitution pattern of this compound suggests its potential to serve as a scaffold for inhibitors of at least two critical cancer-related targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Myc G-quadruplex.
Targeting Angiogenesis: this compound as a Precursor for VEGFR-2 Kinase Inhibitors
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and the VEGFR-2 signaling pathway is a key mediator of this process.[6][7] Many successful anticancer drugs, such as Sorafenib and Sunitinib, target the ATP-binding site of the VEGFR-2 kinase domain.[8] The indole scaffold is a common feature in many of these inhibitors. The 4-fluoro substitution can enhance binding affinity to the kinase domain, while the 5-nitro group can form crucial hydrogen bonds with key amino acid residues in the active site.
Targeting Oncogene Expression: this compound as a Scaffold for c-Myc G-Quadruplex Binders
The c-Myc oncogene is overexpressed in a wide range of human cancers and plays a critical role in cell proliferation and survival.[9] The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex (G4) DNA structure.[10] Stabilization of this G4 structure by small molecules can repress c-Myc transcription, leading to an anticancer effect.[11][12] 5-Nitroindole derivatives have been identified as potent c-Myc G-quadruplex binders.[11][12] The planar indole ring can stack on the terminal G-quartets, while the nitro group can form specific interactions within the grooves of the G4 structure. The 4-fluoro substituent can further enhance the binding affinity and selectivity.
Application Notes and Protocols: A Guide to Biological Evaluation
The following protocols provide a framework for evaluating the anticancer potential of derivatives of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][6]
Materials:
-
Cancer cell lines (e.g., HCT-116 for colon cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Induction Analysis by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][13][14]
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-based)
This assay measures the inhibition of VEGFR-2 kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[6][13]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Test compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white 96-well plate, add the kinase assay buffer, VEGFR-2 enzyme, and the substrate.
-
Inhibitor Addition: Add serial dilutions of the test compounds or a vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.
-
Luminescence Reading: Measure the luminescent signal using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Protocol 4: c-Myc G-Quadruplex Binding Assay (Fluorescence Indicator Displacement)
This assay assesses the ability of a compound to bind to and stabilize the c-Myc G-quadruplex structure by displacing a fluorescent probe.[10][11]
Materials:
-
Oligonucleotide sequence for the c-Myc promoter G-quadruplex
-
Annealing buffer (e.g., Tris-HCl with KCl)
-
Fluorescent probe that binds to G-quadruplex DNA (e.g., Thiazole Orange)
-
Test compounds
-
Fluorometer
Procedure:
-
G-Quadruplex Formation: Anneal the c-Myc oligonucleotide in the annealing buffer by heating to 95°C and slowly cooling to room temperature to form the G-quadruplex structure.
-
Assay Setup: In a suitable buffer, mix the pre-formed c-Myc G-quadruplex with the fluorescent probe.
-
Compound Titration: Add increasing concentrations of the test compound to the mixture.
-
Fluorescence Measurement: Measure the fluorescence of the probe at its excitation and emission wavelengths.
-
Data Analysis: The displacement of the probe by the test compound will result in a change in fluorescence. Calculate the concentration of the test compound required to displace 50% of the fluorescent probe (DC50 value) as an indicator of binding affinity.
Structure-Activity Relationship (SAR) Insights and Future Directions
While extensive SAR studies on this compound derivatives are yet to be published, we can infer potential trends from related compounds.
| Structural Modification | Anticipated Effect on Anticancer Activity | Rationale |
| Substitution at N-1 | Introduction of small alkyl or functionalized alkyl chains may enhance potency. | Can improve solubility and provide additional interaction points with the target. |
| Functionalization at C-3 | Introduction of various aryl or heteroaryl groups is likely to be a key determinant of activity and selectivity. | This position is often crucial for directing the molecule to the active site of kinases or the grooves of DNA structures. |
| Modification of the Nitro Group | Reduction to an amino group or conversion to other functionalities could modulate activity and toxicity. | The electronic and steric properties of this position are critical for target interaction. |
Future Directions: The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Future research should focus on:
-
Library Synthesis: The synthesis of a diverse library of derivatives with modifications at the N-1 and C-3 positions.
-
Multi-target Profiling: Screening these derivatives against a panel of cancer cell lines and a broad range of kinases to identify potent and selective inhibitors.
-
In Vivo Evaluation: Testing the most promising compounds in preclinical animal models of cancer to assess their efficacy and pharmacokinetic properties.
-
Combination Therapies: Investigating the potential of these new agents in combination with existing chemotherapies or targeted agents.
By leveraging the unique chemical properties of the this compound core, the scientific community is well-positioned to discover and develop innovative and effective treatments for cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Effects of G-Quadruplex-Binding Plant Secondary Metabolites on c-MYC Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Synthesis and Antimicrobial Screening of 4-Fluoro-5-Nitro-1H-indole
Abstract
This document provides a comprehensive guide for the synthesis, purification, characterization, and antimicrobial screening of the novel compound 4-fluoro-5-nitro-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and the strategic introduction of fluoro and nitro groups can significantly modulate the biological activity of the parent molecule. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents. We present a plausible and robust synthetic route based on the Leimgruber-Batcho indole synthesis, a detailed protocol for antimicrobial susceptibility testing using the broth microdilution method, and guidelines for the characterization of the target compound.
Introduction: The Rationale for this compound in Antimicrobial Drug Discovery
The indole nucleus is a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic. Its presence in essential amino acids like tryptophan underscores its fundamental role in biological systems. In the realm of medicinal chemistry, indole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties[1].
The therapeutic potential of the indole scaffold can be fine-tuned through the introduction of various substituents. Fluorine, a bioisostere of hydrogen, is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can aid in cell membrane penetration[2]. The electron-withdrawing nature of the nitro group, on the other hand, is known to be a key pharmacophore in a variety of antimicrobial agents[3][4]. The nitro group can undergo bioreduction within microbial cells to generate reactive nitroso and hydroxylamine intermediates, which can induce cellular damage and inhibit essential enzymes, leading to cell death[4].
The combination of a fluoro and a nitro group on the indole ring, as in this compound, presents an intriguing prospect for the development of novel antimicrobial agents. This specific substitution pattern is anticipated to synergistically enhance the antimicrobial properties of the indole core. This document outlines a detailed methodology for the synthesis of this promising compound and its subsequent evaluation for antimicrobial efficacy.
Synthesis of this compound
For the synthesis of this compound, the Leimgruber-Batcho indole synthesis is a highly efficient and versatile method, particularly advantageous as it allows for the construction of indoles that are unsubstituted at the 2- and 3-positions[5][6][7]. This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to yield the indole.
Proposed Synthetic Scheme
The proposed synthesis of this compound commences with the commercially available 2-fluoro-3-nitrotoluene.
Caption: Proposed Leimgruber-Batcho synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Materials and Reagents:
-
2-Fluoro-3-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine (catalytic amount)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) or a hydrogen source like hydrazine hydrate
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Formation of the Enamine Intermediate
-
To a solution of 2-fluoro-3-nitrotoluene (1 equivalent) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2-3 equivalents) and a catalytic amount of pyrrolidine.
-
Heat the reaction mixture at 110-120 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which is often a deeply colored solid. This intermediate can be used in the next step without further purification.
Step 2: Reductive Cyclization to this compound
-
Dissolve the crude enamine intermediate in a suitable solvent such as ethyl acetate or methanol.
-
Add 10% palladium on carbon catalyst (typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. Alternatively, other reducing agents like Raney nickel with hydrazine hydrate can be employed[6].
-
Monitor the reaction by TLC. The disappearance of the red color of the enamine is a good visual indicator of reaction progression.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst, and wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification and Characterization
Purification:
The crude this compound can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization:
The structure and purity of the synthesized compound should be confirmed by various spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons with characteristic splitting patterns, and a broad singlet for the N-H proton of the indole ring. |
| ¹³C NMR | Resonances corresponding to the eight carbon atoms of the indole ring, with chemical shifts influenced by the fluoro and nitro substituents. |
| FT-IR | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring, and strong asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹). |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of this compound (C₈H₅FN₂O₂), confirming its elemental composition. |
Protocol for Antimicrobial Screening
The antimicrobial activity of the synthesized this compound will be evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The broth microdilution method is a quantitative and widely accepted technique for this purpose[3][8][9].
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Experimental Protocol: Broth Microdilution Assay
Materials and Reagents:
-
Synthesized this compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Standard antibiotic for positive control (e.g., ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB to obtain a range of concentrations for testing.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include the following controls on each plate:
-
Positive Control: Wells containing MHB and the bacterial inoculum (no compound).
-
Negative Control (Sterility): Wells containing only MHB.
-
Positive Antibiotic Control: Wells containing a known antibiotic with the bacterial inoculum.
-
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Data Presentation and Interpretation
The results of the antimicrobial screening should be tabulated for clear comparison.
| Microorganism | Gram Stain | MIC of this compound (µg/mL) | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus | Positive | Experimental Value | Experimental Value |
| Escherichia coli | Negative | Experimental Value | Experimental Value |
| ... (other strains) | ... | ... | ... |
A low MIC value indicates high antimicrobial potency. The activity of this compound should be compared with that of the standard antibiotic to gauge its relative effectiveness.
Conclusion
This application note provides a detailed and scientifically grounded framework for the synthesis and antimicrobial evaluation of this compound. The proposed Leimgruber-Batcho synthesis offers an efficient route to this novel compound. The subsequent antimicrobial screening via the broth microdilution method will provide crucial data on its potential as a new therapeutic agent. The unique combination of the indole scaffold with fluoro and nitro substituents holds significant promise for the development of potent antimicrobials to combat the growing challenge of antibiotic resistance.
References
- 1. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of 4-Fluoro-5-nitro-1H-indole
Abstract: This document provides a comprehensive guide for the N-alkylation of 4-fluoro-5-nitro-1H-indole, a critical transformation for synthesizing advanced intermediates in medicinal chemistry and drug discovery. The protocol addresses the unique challenges posed by the electron-deficient nature of this indole scaffold. Detailed experimental procedures, mechanistic insights, and troubleshooting strategies are presented to ensure reproducible and high-yielding outcomes for researchers and drug development professionals.
Introduction: The Significance of N-Alkylated Indoles
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents.[1] N-alkylation of the indole ring is a pivotal modification, as the substituent at the N1-position can profoundly influence a molecule's pharmacological profile, including its binding affinity, selectivity, and metabolic stability.[2] The target substrate, this compound, is an electron-deficient heterocycle. The potent electron-withdrawing effects of the nitro and fluoro groups decrease the nucleophilicity of the indole nitrogen, presenting a significant challenge for conventional N-alkylation methods.[3][4] This guide outlines a robust and optimized protocol to overcome these reactivity hurdles.
Mechanistic Considerations and Strategic Approach
The classical approach to indole N-alkylation involves deprotonation of the N-H bond with a strong base to form a highly nucleophilic indolide anion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkylating agent.[5][6]
Key Mechanistic Steps:
-
Deprotonation: A sufficiently strong base is required to abstract the acidic proton from the indole nitrogen. The pKa of the indole N-H is approximately 17, but the electron-withdrawing groups in this compound lower this value, making the proton more acidic.
-
Nucleophilic Attack: The resulting indolide anion acts as a potent nucleophile, attacking the electrophilic carbon of the alkylating agent.
-
Product Formation: A new C-N bond is formed, yielding the N-alkylated indole.
Due to the reduced nucleophilicity of the this compound nitrogen, the choice of base and reaction conditions is paramount to achieving high conversion and selectivity.[4] Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often necessary to ensure complete deprotonation.[4][7]
Visualizing the Reaction Pathway
The following diagrams illustrate the overall reaction and a simplified workflow for the N-alkylation of this compound.
Caption: General N-alkylation reaction scheme.
Caption: Experimental workflow for N-alkylation.
Detailed Experimental Protocol
This protocol provides a generalized procedure that can be adapted for various alkyl halides.
4.1. Materials and Equipment
-
Reagents:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
-
4.2. Step-by-Step Procedure
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).[2]
-
Dissolution: Add anhydrous DMF or THF to dissolve the starting material, aiming for a concentration of 0.1-0.5 M.[2]
-
Deprotonation:
-
Cool the solution to 0 °C using an ice-water bath.[2]
-
Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved, which is flammable. Ensure proper ventilation.[2]
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.[2]
-
-
Alkylation:
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours.[2] For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) might be necessary.[2]
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, eluting with a mixture of hexanes and ethyl acetate. Visualize the spots under UV light. The product should have a higher Rf value than the starting indole.
-
Workup:
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[2]
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).[2]
-
Wash the combined organic layers with water and then with brine.[2]
-
-
Purification:
Reaction Parameters and Troubleshooting
The success of this N-alkylation reaction is highly dependent on the choice of reagents and conditions. The following table provides a starting point for optimization.
| Parameter | Recommended Choice | Rationale & Considerations |
| Base | NaH, KOtBu, K₂CO₃, Cs₂CO₃ | Strong bases like NaH and KOtBu are generally required for electron-deficient indoles.[4] K₂CO₃ or Cs₂CO₃ may be effective with more reactive alkylating agents or under phase-transfer catalysis conditions. |
| Solvent | DMF, THF, Acetonitrile | Polar aprotic solvents are preferred as they solvate the cation of the base, enhancing the nucleophilicity of the indolide anion.[4] DMF and THF are common choices.[2][7] |
| Alkylating Agent | Alkyl iodides > bromides > chlorides | The reactivity of the alkyl halide follows the order I > Br > Cl. For less reactive indoles, a more reactive alkylating agent is beneficial.[4] |
| Temperature | 0 °C to 60 °C | Deprotonation is typically performed at 0 °C to control the exothermic reaction. The alkylation step may require heating for less reactive alkyl halides.[2] |
Troubleshooting Common Issues:
-
Low Conversion:
-
Cause: Incomplete deprotonation or insufficient reactivity of the alkylating agent.
-
Solution: Use a stronger base (e.g., switch from K₂CO₃ to NaH), a more reactive alkylating agent (e.g., iodide instead of bromide), or increase the reaction temperature.[4]
-
-
Formation of C3-Alkylated Byproduct:
-
Cause: While less common for electron-deficient indoles, some C3-alkylation can occur.
-
Solution: Ensure complete deprotonation to favor N-alkylation. The use of polar aprotic solvents generally favors N-alkylation.
-
-
Decomposition of Starting Material or Product:
-
Cause: Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times).
-
Solution: Carefully monitor the reaction and avoid unnecessary heating.
-
Conclusion
The N-alkylation of this compound, while challenging due to its electron-deficient nature, can be achieved with high efficiency through the careful selection of a strong base, an appropriate solvent, and a reactive alkylating agent. The protocol detailed in this guide provides a reliable and reproducible method for the synthesis of N-alkylated 4-fluoro-5-nitro-1H-indoles, which are valuable building blocks in the development of novel therapeutic agents.
References
- 1. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
4-fluoro-5-nitro-1H-indole in the synthesis of 5-HT2A receptor antagonists
Application Notes & Protocols
Topic: Strategic Use of 4-Fluoro-5-nitro-1H-indole in the Synthesis of Potent and Selective 5-HT2A Receptor Antagonists
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Therapeutic Significance of 5-HT2A Receptor Antagonism
The serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a pivotal target in neuropharmacology.[1] Widely expressed in the central nervous system, it modulates critical functions including mood, cognition, and perception.[2][3] Dysregulation of 5-HT2A receptor signaling is implicated in a spectrum of neuropsychiatric disorders.[4][5] Consequently, antagonism of this receptor is a cornerstone of the mechanism of action for numerous atypical antipsychotic medications approved for schizophrenia and bipolar disorder.[1][6] Highly selective 5-HT2A antagonists, such as pimavanserin, have demonstrated efficacy in treating psychosis in Parkinson's disease and show promise for other conditions like depression and anxiety, often with a reduced side-effect profile compared to less selective agents.[1][6][7]
The development of novel, potent, and selective 5-HT2A antagonists is a key objective in modern drug discovery. The indole scaffold serves as a privileged structure in this pursuit, forming the core of many potent serotonin receptor ligands.[8] This guide details the strategic application of a specific, highly functionalized building block, This compound , as a versatile starting material for the synthesis of next-generation 5-HT2A antagonists.
Rationale for Use: this compound as a Strategic Starting Material
The chemical architecture of this compound is uniquely suited for the synthesis of 5-HT2A antagonists. Each functional group offers a distinct advantage, contributing to a streamlined and efficient synthetic strategy.
-
The Indole Core: This heterocyclic system is a well-established pharmacophore that mimics the endogenous ligand, serotonin. Its rigid structure provides a reliable anchor for binding within the orthosteric pocket of the 5-HT2A receptor.[8]
-
The 5-Nitro Group: This electron-withdrawing group is a synthetic linchpin. Its primary role is to serve as a masked amine. Through straightforward chemical reduction, it is converted to a primary aniline, a key functional handle for introducing the side chains necessary for potent receptor antagonism.[9][10] Classical structure-activity relationship (SAR) studies reveal that an amine-containing side chain is crucial for interaction with key residues, such as Asp 3.32, in the receptor's binding pocket.[8]
-
The 4-Fluoro Group: The strategic placement of a fluorine atom provides multiple benefits. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidative metabolism.[11][12] Furthermore, its electronegativity can modulate the pKa of the nearby indole N-H and influence ligand-receptor interactions, potentially improving binding affinity and selectivity.[12]
This combination of features makes this compound an ideal starting point for generating a diverse library of novel chemical entities for screening and optimization.
General Synthetic Workflow
The synthesis of target 5-HT2A antagonists from this compound typically follows a logical and modular three-stage sequence. This approach allows for the late-stage introduction of diversity elements, which is highly efficient for exploring structure-activity relationships.
Caption: General three-stage synthetic workflow.
Detailed Experimental Protocols
The following protocols are provided as robust, field-proven methods for the key transformations in the synthetic sequence. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: N-Alkylation of this compound
This protocol describes the introduction of an alkyl side chain at the N1 position of the indole core. Deprotonation of the indole nitrogen with a strong, non-nucleophilic base generates an anion that readily reacts with an alkyl halide.[13]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Comments |
| This compound | >98% | Commercial | Starting material |
| Sodium Hydride (NaH), 60% dispersion | Reagent Grade | Commercial | Handle with extreme care under inert gas |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Commercial | Use dry solvent to prevent quenching of NaH |
| Alkyl Halide (R-X) | Varies | Commercial | e.g., 1-bromo-3-chloropropane |
| Saturated Aqueous NH₄Cl | ACS Grade | - | For quenching the reaction |
| Ethyl Acetate (EtOAc) | ACS Grade | - | Extraction solvent |
| Brine | - | - | Saturated aqueous NaCl solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | Drying agent |
Step-by-Step Procedure:
-
Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 0.2 M concentration) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Under a steady stream of nitrogen, carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution may turn a darker color as the indole anion forms.[13]
-
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaH.
-
Workup & Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-alkylated product.
Protocol 2: Reduction of 5-Nitro Group to 5-Amino Group
This protocol details the conversion of the nitro-indole intermediate to the corresponding amino-indole. Catalytic hydrogenation is a clean and efficient method for this transformation.[14]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Comments |
| N-Alkyl-4-fluoro-5-nitro-1H-indole intermediate | - | From Protocol 1 | Substrate |
| Palladium on Carbon (Pd/C), 10 wt. % | - | Commercial | Catalyst |
| Ethanol (EtOH) or Ethyl Acetate (EtOAc) | ACS Grade | - | Reaction solvent |
| Hydrogen Gas (H₂) | High Purity | - | Reductant, use in a suitable apparatus |
Step-by-Step Procedure:
-
Preparation: To a hydrogenation flask, add the N-alkyl-4-fluoro-5-nitro-1H-indole intermediate (1.0 eq) and the solvent (EtOH or EtOAc).
-
Catalyst Addition: Carefully add 10% Pd/C (approx. 5-10 mol % by weight relative to the substrate) to the flask under a nitrogen atmosphere. Caution: Pd/C can be pyrophoric.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Evacuate the flask and backfill with nitrogen three times. Then, evacuate and backfill with hydrogen gas (typically to 50 psi).
-
Reaction: Shake the reaction mixture at room temperature under the hydrogen atmosphere for 2-8 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the 5-amino-indole product, which is often pure enough for the next step or can be purified by chromatography if necessary.
Protocol 3: Example Elaboration via Amide Coupling
This protocol provides an example of how to functionalize the newly formed 5-amino group by coupling it with a carboxylic acid, a common step to introduce the final side chain of many antagonists.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Comments |
| 5-Amino-4-fluoro-1-alkyl-1H-indole | - | From Protocol 2 | Substrate |
| Carboxylic Acid (R'-COOH) | >97% | Commercial | e.g., a piperidine-containing acid |
| HATU or HBTU | >98% | Commercial | Peptide coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Commercial | Non-nucleophilic base |
| Dichloromethane (DCM) or DMF | Anhydrous | Commercial | Reaction solvent |
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the 5-amino-indole intermediate (1.0 eq), the desired carboxylic acid (1.1 eq), and the coupling reagent HATU (1.2 eq).
-
Dissolution: Add anhydrous DCM or DMF as the solvent.
-
Base Addition: Cool the mixture to 0 °C and add DIPEA (2.5 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude amide product by flash chromatography or recrystallization to obtain the final target compound.
5-HT2A Receptor Signaling and Point of Antagonism
5-HT2A antagonists function by blocking the canonical signaling cascade initiated by serotonin binding. The receptor primarily couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Caption: Canonical 5-HT2A receptor signaling pathway.
Safety and Handling
-
This compound and its derivatives: These are research chemicals. Assume they are irritants and potentially harmful. Avoid contact with skin and eyes and prevent inhalation of dust.[15][16][17]
-
Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (nitrogen or argon).
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air. Handle with care, preferably as a slurry in solvent.
-
Solvents (DMF, DCM): Handle in a fume hood. DMF is a potential reproductive toxin. DCM is a suspected carcinogen.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[15][18]
References
- 1. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. What are 5-HT2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. "Selective" serotonin 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 1003858-69-2 | 1H-Indole, 4-fluoro-5-nitro- [fluoromart.com]
- 12. CAS 548458-05-5: 7-Fluoro-4-nitro-1H-indole | CymitQuimica [cymitquimica.com]
- 13. benchchem.com [benchchem.com]
- 14. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
- 15. fishersci.com [fishersci.com]
- 16. downloads.ossila.com [downloads.ossila.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
Application Notes & Protocols: Fluorinated Indoles in Advanced Materials Science and High-Efficiency OLEDs
Abstract
The strategic incorporation of fluorine into the indole scaffold has emerged as a transformative approach in materials science. The unique physicochemical properties imparted by fluorine—such as high electronegativity, metabolic stability, and the ability to modulate intermolecular interactions and energy levels—have unlocked unprecedented advancements in organic electronics. This guide provides an in-depth exploration of the application of fluorinated indoles, with a particular focus on their role in developing high-efficiency Organic Light-Emitting Diodes (OLEDs). We will delve into the fundamental principles behind their enhanced performance, provide detailed synthesis and device fabrication protocols, and present a forward-looking perspective on this exciting class of materials.
Introduction: The Fluorine Advantage in Indole-Based Materials
The indole ring system, an electron-rich and planar aromatic heterocycle, is a foundational building block in organic electronics, known for promoting crucial π-π stacking for charge transport.[1] However, the introduction of fluorine atoms onto this scaffold dramatically enhances its utility.
Key Physicochemical Impact of Fluorination:
-
Modulation of HOMO/LUMO Energy Levels: Fluorine's strong electron-withdrawing nature significantly lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This is a critical feature for engineering the charge injection and transport properties within an OLED device stack, allowing for better energy alignment with adjacent layers.[2]
-
Enhanced Thermal and Oxidative Stability: The high strength of the C-F bond increases the molecule's resistance to thermal degradation and oxidation, which is a crucial factor for improving the operational lifetime and stability of OLED devices.[3]
-
Increased Electron Affinity and Charge Transport: Fluorination can enhance the electron-transporting capabilities of indole derivatives, making them suitable for use as host materials or in electron-transport layers (ETLs).[4]
-
Control of Intermolecular Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can be leveraged to control the solid-state packing and morphology of thin films, directly impacting charge mobility.[5]
These combined effects make fluorinated indoles highly versatile components for a range of applications, including Organic Field-Effect Transistors (OFETs), organic solar cells, and most prominently, OLEDs.[1]
Application in Organic Light-Emitting Diodes (OLEDs)
Fluorinated indoles have been successfully employed in various roles within the OLED architecture, including as fluorescent emitters, host materials for Thermally Activated Delayed Fluorescence (TADF) emitters, and charge-transporting materials.[6][7] The development of efficient and stable blue emitters remains a significant challenge in the OLED industry, and fluorinated indoles are proving to be particularly promising in this area.[8][9][10]
Role as Host Materials for TADF Emitters
TADF materials represent the third generation of OLED emitters, capable of harvesting both singlet and triplet excitons to achieve up to 100% internal quantum efficiency (IQE) without relying on expensive heavy metals.[11] The performance of a TADF emitter is highly dependent on the host material it is doped into.
An ideal host material should possess:
-
High triplet energy (ET) to prevent reverse energy transfer from the guest emitter.
-
Balanced hole and electron transport characteristics.
-
Good thermal stability.
Fluorinated indole derivatives are excellent candidates for TADF hosts. Their deepened HOMO levels facilitate efficient hole injection from the hole-transport layer (HTL), while their tunable LUMO levels can be matched with the electron-transport layer (ETL). Furthermore, their high triplet energies effectively confine the triplet excitons on the TADF guest molecules, maximizing the efficiency of the reverse intersystem crossing (RISC) process.[6][12]
Workflow for Host Material Evaluation
Caption: Workflow for development and testing of fluorinated indole host materials.
Fluorinated Indoles as Blue Emitters
Deep-blue emitters are crucial for high-quality displays and lighting, but often suffer from low efficiency and short lifetimes.[8][13][14] Fluorination provides a pathway to create stable, efficient blue fluorescent materials. By attaching electron-donating and electron-accepting groups to a fluorinated indole core, molecules with strong intramolecular charge transfer (ICT) character can be designed.[15] This D-π-A (Donor-π-Acceptor) design strategy allows for precise tuning of the emission color.[15]
The benefits include:
-
Color Purity: Fluorination can lead to a blue-shift in the emission spectrum, helping to achieve the deep-blue coordinates (CIEy < 0.15) required for next-generation displays.[13][14]
-
High Photoluminescence Quantum Yield (PLQY): The rigid nature of the indole core, enhanced by fluorination, can suppress non-radiative decay pathways, leading to higher PLQY.
-
Improved Stability: As mentioned, the inherent stability of the C-F bond contributes to longer operational lifetimes for the final OLED device.[10]
| Material Type | Role | Key Benefit of Fluorination | Representative Property |
| Indole-Carbazole Hybrids | Host Material | High Triplet Energy, Balanced Charge Transport | Triplet Energy (ET) > 2.7 eV |
| Donor-Acceptor Indoles | Blue Emitter | Color Tuning, High PLQY, Stability | Emission Peak (λem) < 470 nm |
| Polymerized Indoles | Charge Transport Layer | Enhanced Solubility and Film Morphology | Hole/Electron Mobility > 10-4 cm²/Vs |
Experimental Protocols
Protocol: Synthesis of a C2-Trifluoromethylated Indole Derivative
This protocol is a representative example based on a metal-free oxidative dearomatization approach, which offers a scalable method for accessing fluorinated indoles from commercially available starting materials.[16]
Objective: To synthesize 2-trifluoromethyl-3-trifluoroacetyl-1H-indole.
Materials:
-
Aniline (starting material)
-
Hexafluoroacetylacetone (reactant)
-
Iodobenzene diacetate (oxidant)
-
Dichloromethane (DCM, solvent)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (eluents)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve aniline (1.0 mmol) in 10 mL of dichloromethane.
-
Addition of Reagents: To the stirred solution, add hexafluoroacetylacetone (1.2 mmol).
-
Oxidation: Slowly add iodobenzene diacetate (1.5 mmol) portion-wise over 10 minutes. The reaction is exothermic; maintain the temperature at room temperature using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the mixture by adding 20 mL of saturated sodium thiosulfate solution. Separate the organic layer, and extract the aqueous layer twice with DCM (2x15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry. The 3-trifluoroacetyl group can be further modified to introduce other functional groups for material tuning.[16]
Protocol: Fabrication of a Multilayer OLED Device
Objective: To fabricate and test a simple OLED device using a fluorinated indole derivative as either a host or emitter.
Device Architecture: ITO / HTL / EML / ETL / Cathode
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML): Fluorinated indole derivative (as emitter) or Host:Emitter system (e.g., Fluorinated indole host doped with a TADF emitter)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)
-
Cathode material (e.g., Aluminum, Al)
-
High-purity solvents for substrate cleaning (Deionized water, acetone, isopropanol)
Equipment:
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning station (ultrasonic bath)
-
Glovebox with an inert atmosphere (N₂ or Ar)
-
Source meter and photometer for device characterization
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and immediately transfer them to the vacuum chamber.
-
Layer Deposition:
-
Deposit the HTL (e.g., TAPC, 40 nm) onto the ITO substrate.
-
Co-evaporate the EML. For an emissive layer, deposit the pure fluorinated indole (20 nm). For a host-guest system, co-evaporate the fluorinated indole host with the TADF emitter at a predetermined doping concentration (e.g., 90:10 wt%, 20 nm).
-
Deposit the ETL (e.g., TPBi, 30 nm).
-
Deposit the EIL (e.g., LiF, 1 nm).
-
Deposit the cathode (e.g., Al, 100 nm) through a shadow mask to define the active area of the device.
-
-
Encapsulation: Immediately transfer the fabricated device to an inert atmosphere glovebox and encapsulate it using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), power efficiency, and Commission Internationale de l'Éclairage (CIE) color coordinates.
OLED Device Architecture and Energy Level Diagram
Caption: Simplified OLED architecture and corresponding energy level diagram.
Future Outlook and Conclusion
The field of fluorinated indole-based materials is poised for significant growth. Future research will likely focus on:
-
Novel Synthetic Methodologies: Developing more efficient, atom-economical, and regioselective fluorination techniques to access a wider variety of complex indole structures.[17][18]
-
Multi-Resonance (MR) TADF Materials: Designing fluorinated indole cores for narrow-band blue emitters, which are essential for achieving the next-generation BT.2020 display standard.[14]
-
Device Stability: A deeper understanding of the degradation mechanisms in devices using fluorinated materials to further extend operational lifetimes.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New fluorene-based bipolar charge transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cynora Introduces Fluorescent Blue Emitter that Gives OLEDs a Substantial Efficiency Boost — LED professional - LED Lighting Technology, Application Magazine [led-professional.com]
- 10. Recent advances in high performance blue organic light-emitting diodes based on fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. ossila.com [ossila.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ossila.com [ossila.com]
- 15. mdpi.com [mdpi.com]
- 16. Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-5-nitro-1H-indole
Welcome to the technical support center for the synthesis of 4-fluoro-5-nitro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the synthesis of this important indole derivative. The strategic placement of the fluorine and nitro groups on the indole scaffold makes it a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics.[1][2] This guide provides actionable solutions based on established chemical principles to help you improve your reaction yields and product purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the widely applicable Leimgruber-Batcho indole synthesis. This two-step process, involving the formation of an enamine from an o-nitrotoluene derivative followed by reductive cyclization, is a common and effective method for preparing substituted indoles.[2]
Issue 1: Low Yield in the Enamine Formation Step
The formation of the enamine intermediate is a critical step that can significantly impact the overall yield. Low conversion of the starting material, 4-fluoro-2-methyl-5-nitrotoluene, is a common problem.
dot
Caption: Workflow for the enamine formation step.
Question: My enamine formation from 4-fluoro-2-methyl-5-nitrotoluene is showing low conversion by TLC analysis. What are the potential causes and how can I improve the yield?
Answer:
Several factors can contribute to low yields in the enamine formation step. Here’s a breakdown of the common causes and troubleshooting steps:
-
Purity of Starting Materials: Ensure that the 4-fluoro-2-methyl-5-nitrotoluene is of high purity. Impurities can lead to unwanted side reactions.
-
Reagent Stoichiometry and Quality:
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Use a significant excess of DMF-DMA (typically 2-3 molar equivalents) to drive the reaction to completion.[2] Ensure the DMF-DMA is fresh and has not decomposed.
-
Pyrrolidine: While used in catalytic amounts, the quality of the pyrrolidine is important. Use freshly distilled pyrrolidine if possible.
-
-
Reaction Temperature and Time: This condensation reaction requires elevated temperatures, typically between 110-120 °C.[2]
-
Temperature Control: Ensure accurate temperature monitoring and control. Temperatures that are too low will result in slow or incomplete reactions, while excessively high temperatures can lead to decomposition.
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Prolonged reaction times at high temperatures can lead to the degradation of both the starting material and the product.
-
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous DMF as the solvent.
Experimental Protocol: Optimized Enamine Formation
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-methyl-5-nitrotoluene (1 equivalent).
-
Add anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3 equivalents) and a catalytic amount of pyrrolidine.
-
Heat the reaction mixture to 110-120 °C and stir.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature. The crude enamine is typically used in the next step without further purification.
Issue 2: Inefficient Reductive Cyclization
The reductive cyclization of the enamine intermediate is the final step in forming the indole ring. Incomplete cyclization or the formation of side products can significantly lower the yield of this compound.
dot
Caption: Decision workflow for the reductive cyclization step.
Question: The yield of my this compound after reductive cyclization is poor, and I see multiple spots on the TLC. How can I optimize this step?
Answer:
The choice of reducing agent and reaction conditions is crucial for a successful reductive cyclization. Here are some common issues and their solutions:
-
Choice of Reducing Agent: The nitro group is sensitive to reduction. A mild reducing agent is often preferred to selectively reduce the enamine and promote cyclization without affecting the nitro group.
-
Iron in Acetic Acid: This is a commonly used and cost-effective method for this transformation.
-
Catalytic Hydrogenation (e.g., Pd/C): While effective for some indole syntheses, catalytic hydrogenation can sometimes lead to the reduction of the nitro group, resulting in the formation of the corresponding aminoindole.[3][4] Careful control of hydrogen pressure and reaction time is necessary.
-
Stannous Chloride (SnCl₂): This can also be an effective reducing agent for this type of cyclization.[2]
-
-
Reaction Temperature: The reaction is typically carried out at elevated temperatures (e.g., 100°C for the iron/acetic acid method). Insufficient heat can lead to incomplete reaction.
-
Work-up Procedure: Proper work-up is essential to isolate the product and remove impurities.
-
After the reaction, the mixture is typically cooled, and the product is extracted with an organic solvent like ethyl acetate.
-
Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) is important to remove any remaining acid.
-
-
Purification: Column chromatography on silica gel is usually required to obtain the pure this compound.
Experimental Protocol: Reductive Cyclization with Iron/Acetic Acid
-
Prepare a mixture of toluene, acetic acid, and iron powder in a reaction vessel and heat to approximately 60°C.
-
Add the crude enamine solution dropwise to the heated iron/acetic acid mixture, ensuring the temperature does not exceed 80°C.
-
After the addition is complete, heat the mixture to 100°C and stir for 2 hours, monitoring the reaction progress by HPLC or TLC.
-
Cool the reaction mixture to 50°C and add ethyl acetate.
-
Filter the mixture and wash the filter cake with ethyl acetate.
-
Wash the combined organic filtrate with 1N HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Frequently Asked Questions (FAQs)
Q1: Can I use a different synthetic route to prepare this compound?
A1: Yes, other synthetic strategies for indole formation can be adapted. The Fischer indole synthesis is a classic and versatile method.[3][5][6] This would involve the reaction of (4-fluoro-5-nitrophenyl)hydrazine with a suitable carbonyl compound, followed by acid-catalyzed cyclization. The choice of route often depends on the availability and cost of the starting materials.
Q2: I am observing the formation of an isomeric byproduct. What could be the cause?
A2: In indole syntheses that involve cyclization, such as the Fischer indole synthesis, the formation of regioisomers is a possibility, especially when using unsymmetrical ketones as starting materials.[5] The acidity of the reaction medium and steric effects can influence the regioselectivity. Careful selection of the starting materials and optimization of the reaction conditions can help to minimize the formation of unwanted isomers. Purification by column chromatography is often necessary to separate the desired product.
Q3: My final product seems to be unstable. Are there any special handling or storage recommendations?
A3: Nitro-substituted indoles can be sensitive to light and air. It is advisable to store the purified this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Quantitative Data Summary
| Parameter | Leimgruber-Batcho Synthesis | Notes |
| Starting Material | 4-Fluoro-2-methyl-5-nitrotoluene | High purity is recommended. |
| Enamine Formation Reagents | DMF-DMA (2-3 equiv.), Pyrrolidine (cat.) | Use of excess DMF-DMA is crucial.[2] |
| Enamine Formation Temp. | 110-120 °C | Careful temperature control is necessary.[2] |
| Reductive Cyclization Reagents | Fe powder, Acetic Acid | A common and effective combination. |
| Reductive Cyclization Temp. | ~100 °C | Ensure sufficient heating for complete reaction. |
| Typical Overall Yield | 70-75% (reported for similar systems) | Yields can vary based on scale and optimization. |
References
- 1. 1003858-69-2 | 1H-Indole, 4-fluoro-5-nitro- [fluoromart.com]
- 2. benchchem.com [benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4-Fluoro-5-Nitro-1H-Indole
Welcome to the dedicated technical support guide for navigating the purification challenges of crude 4-fluoro-5-nitro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we address common issues encountered during purification with in-depth, field-tested solutions and troubleshooting guides.
Introduction: Understanding the Molecule and Its Challenges
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The presence of both a fluorine atom and a nitro group on the indole scaffold imparts unique electronic properties but also presents specific challenges during its synthesis and purification. Crude reaction mixtures often contain a variety of impurities, including regioisomers, unreacted starting materials, and side products, which can complicate downstream applications. This guide provides a systematic approach to achieving high purity for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My crude this compound is a dark, oily residue. How can I get it to crystallize?
This is a common issue, often indicating the presence of significant impurities that inhibit crystallization.
Troubleshooting Steps:
-
Initial Solvent Slurry:
-
Rationale: To remove highly soluble impurities and potentially induce crystallization of the desired product.
-
Protocol:
-
Transfer the crude oil to a flask.
-
Add a minimal amount of a non-polar solvent in which the product is expected to have low solubility, such as hexanes or a mixture of hexanes and ethyl acetate (e.g., 9:1).
-
Stir the mixture vigorously at room temperature. A magnetic stir bar or overhead stirrer is recommended.
-
If the product begins to precipitate, continue stirring for 1-2 hours to maximize recovery.
-
Collect the solid by vacuum filtration, wash with cold hexanes, and dry under vacuum.
-
-
-
Liquid-Liquid Extraction:
-
Rationale: To remove acidic or basic impurities that may be present from the synthesis.
-
Protocol:
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.
-
Wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid or oil should be purer and more amenable to crystallization.
-
-
FAQ 2: Thin Layer Chromatography (TLC) of my crude product shows multiple spots close to the main product spot. What are these likely to be and how can I separate them?
The presence of multiple spots with similar Rf values suggests the presence of isomers or closely related impurities.
Likely Impurities:
-
Regioisomers: Depending on the synthetic route, isomers such as 6-fluoro-5-nitro-1H-indole or 4-fluoro-7-nitro-1H-indole could be formed.
-
Partially Reacted Intermediates: For multi-step syntheses like the Leimgruber-Batcho, intermediates such as enamines may persist.[1]
-
Degradation Products: Nitro-indoles can be sensitive to harsh acidic or basic conditions, leading to decomposition.[2]
Troubleshooting Workflow:
Caption: Decision workflow for purifying crude this compound.
Detailed Purification Protocols:
1. Recrystallization:
-
Rationale: This is the most efficient method for removing small amounts of impurities if a suitable solvent system can be identified.
-
Solvent Screening:
-
Test the solubility of the crude material in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof with hexanes).
-
The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
| Solvent System | Polarity Index | Suitability |
| Toluene | 2.4 | Good for less polar impurities. |
| Ethyl Acetate / Hexanes | 4.4 / 0.1 | Highly tunable for achieving optimal solubility differential. |
| Isopropanol (IPA) | 3.9 | Often effective for hydrogen-bonding compounds. |
| Ethanol (EtOH) | 4.3 | Similar to IPA, but may have higher solubility. |
-
Step-by-Step Protocol:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent or solvent mixture.
-
Heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum recovery, place the flask in an ice bath or refrigerator for at least one hour.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
2. Column Chromatography:
-
Rationale: Necessary for separating impurities with similar polarities, such as regioisomers.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A gradient or isocratic system of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or DCM) is typically effective.
-
Starting Point: Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis.
-
-
Step-by-Step Protocol:
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity eluent.
-
Load the Sample:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the packed column. This technique often results in better separation.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the column.
-
-
Elution: Begin running the eluent through the column, collecting fractions. Monitor the separation by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
FAQ 3: The yield after purification is very low. What are the potential causes and how can I improve it?
Low recovery can be due to several factors, from product degradation to suboptimal purification techniques.
Potential Causes and Solutions:
-
Product Degradation on Silica Gel: Indoles, particularly those with electron-withdrawing groups, can be sensitive to the acidic nature of standard silica gel.
-
Solution: Deactivate the silica gel by treating it with a base. Prepare a slurry of silica gel in the eluent and add 1-2% triethylamine (Et₃N). This neutralizes the acidic sites on the silica, preventing product degradation.[2]
-
-
Incomplete Elution from the Column: The product may be too polar for the chosen eluent system and remain on the column.
-
Solution: After the main product has been collected, flush the column with a highly polar solvent (e.g., 10% methanol in DCM) to see if any remaining product elutes. Adjust the initial eluent system to be more polar in subsequent runs if significant product is recovered in this flush.
-
-
Loss During Recrystallization: The chosen solvent may have too high a solubility for the product, even when cold.
-
Solution: Re-evaluate the recrystallization solvent. A mixture of solvents often provides better recovery than a single solvent. Ensure the minimum amount of hot solvent is used for dissolution.
-
-
Product Instability: The compound may be unstable under ambient light or in certain solvents over time.
-
Solution: Work expeditiously, protect the compound from direct light by wrapping flasks in aluminum foil, and store the purified product in a dark, cold, and inert atmosphere.[3]
-
FAQ 4: How can I confirm the purity and identity of my final product?
A combination of analytical techniques is essential for confirming the purity and structural integrity of the final compound.
Recommended Analytical Methods:
| Technique | Information Provided |
| ¹H and ¹⁹F NMR | Confirms the chemical structure and identifies isomeric impurities. |
| LC-MS | Determines purity by chromatography and confirms the molecular weight of the product. |
| Melting Point | A sharp melting point range indicates high purity. |
| Elemental Analysis | Confirms the elemental composition (C, H, N) of the compound. |
Visualizing the Purification Workflow
Caption: A comprehensive workflow for the purification and analysis of this compound.
References
Identifying side products in the nitration of 4-fluoro-1H-indole
Technical Support Center: Nitration of 4-Fluoro-1H-Indole
Welcome to the dedicated technical support guide for the nitration of 4-fluoro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we address common challenges, provide in-depth mechanistic explanations, and offer robust protocols to help you minimize side product formation and maximize the yield of your target nitro-4-fluoroindole isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when nitrating 4-fluoro-1H-indole?
The main challenge lies in controlling the regioselectivity of the reaction. The indole nucleus is highly reactive and acid-sensitive. The C-3 position of the pyrrole ring is the most nucleophilic and typically the primary site for electrophilic attack under mild, non-acidic conditions.[1][2] However, the 4-fluoro substituent, while being an ortho-, para-directing group, is also deactivating. Furthermore, under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the indole nitrogen can be protonated, and the C-3 position can also undergo protonation. This deactivates the pyrrole ring towards electrophilic attack and favors nitration on the benzene ring, leading to a mixture of isomers (e.g., 5-, 6-, and 7-nitro).[1] A significant side reaction under these conditions is acid-catalyzed polymerization, resulting in the formation of insoluble tars and a drastic reduction in yield.[1][3]
Q2: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
Observing multiple spots is common and points to the formation of several side products. Based on the fundamental reactivity of the indole core and the directing effects of the fluoro group, the likely side products are:
-
Positional Isomers: Besides the expected C-3 nitrated product (4-fluoro-3-nitro-1H-indole), you are likely forming isomers where the nitro group is on the benzene ring. These are primarily 4-fluoro-5-nitro-1H-indole, 4-fluoro-6-nitro-1H-indole, and 4-fluoro-7-nitro-1H-indole. The ratio of these isomers is highly dependent on the reaction conditions.[1][4]
-
Dinitrated Products: If the reaction conditions are too harsh (excess nitrating agent, elevated temperature), dinitration can occur. The most common dinitrated products would be 4-fluoro-3,5-dinitro-1H-indole and 4-fluoro-3,6-dinitro-1H-indole.[3]
-
Polymeric Materials: Dark, insoluble materials that streak on the TLC plate or remain at the baseline are indicative of acid-catalyzed polymerization. This is a very common issue with indole nitration in strong acids.[1][3]
-
N-Nitrosoindoles: If your nitric acid contains traces of nitrous acid (which can happen with older reagents), you may form N-nitrosoindole species.[3][5]
Q3: Why am I getting a low yield and a lot of dark, insoluble tar?
This is almost certainly due to acid-catalyzed polymerization of the indole starting material.[3] The indole ring is highly susceptible to degradation and polymerization in the presence of strong acids. Protonation at the C-3 position generates a reactive indoleninium cation, which can act as an electrophile and attack the electron-rich pyrrole ring of another indole molecule, initiating a chain reaction.[3] To mitigate this, you must either use milder, non-acidic nitrating conditions or maintain stringent control over the reaction temperature, keeping it as low as possible (e.g., -20 °C to 0 °C).
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common issues encountered during the nitration of 4-fluoro-1H-indole.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nitrating agent. 2. Reaction temperature is too low. 3. Deactivated starting material due to impurities. | 1. Switch to a more potent nitrating agent (e.g., from acetyl nitrate to HNO₃/H₂SO₄), but be mindful of side reactions. 2. Allow the reaction to warm slowly to a slightly higher temperature (e.g., from -20 °C to 0 °C) while monitoring via TLC. 3. Ensure the 4-fluoro-1H-indole is pure and dry before starting the reaction. |
| Formation of Multiple Isomers | 1. Use of strong acidic conditions (e.g., mixed acid) promotes benzene ring nitration. 2. Reaction temperature is too high, reducing selectivity. | 1. To favor C-3 nitration, switch to a milder, non-acidic nitrating system like trifluoroacetyl nitrate generated in situ.[2][6] 2. Maintain strict low-temperature control throughout the addition and reaction period. 3. Consider protecting the indole nitrogen (e.g., with a Boc or Tosyl group) to modulate reactivity, although this adds extra synthetic steps.[3] |
| Significant Polymerization (Tars) | 1. Use of strong mineral acids (H₂SO₄). 2. Localized overheating during the addition of the nitrating agent. | 1. Avoid using concentrated H₂SO₄ if possible. Acetic acid can be a better solvent for some nitrations. 2. Ensure vigorous stirring and add the nitrating agent slowly and dropwise to a well-cooled solution of the indole. |
| Dinitration Products Observed | 1. Excess of nitrating agent used. 2. Reaction time is too long or the temperature is too high. | 1. Use a controlled stoichiometry, typically 1.0 to 1.1 equivalents of the nitrating agent. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent over-nitration. |
Troubleshooting Workflow Diagram
Caption: A troubleshooting decision tree for nitrating 4-fluoro-1H-indole.
Mechanistic Insights: Regioselectivity
The regiochemical outcome of the nitration is a contest between the inherent reactivity of the indole nucleus and the electronic effects of the reaction conditions and substituents.
-
Kinetic Control (Milder Conditions): Under non-acidic or weakly acidic conditions, the reaction is under kinetic control. The C-3 position is the site of highest electron density, making it the most nucleophilic. Electrophilic attack by the nitronium ion (or its equivalent) occurs preferentially at C-3.
-
Thermodynamic Control (Strong Acidic Conditions): In strong acids, the C-3 position can be protonated, forming an indoleninium ion. This deactivates the pyrrole ring. The electrophilic attack is then directed to the benzene ring. The activating effect of the nitrogen atom (directing to C-5 and C-7) and the ortho-, para-directing effect of the fluorine atom (directing to C-5) come into play, leading to a mixture of 5-, 6-, and 7-nitro isomers.
Diagram of Electrophilic Attack
Caption: Regiochemical outcomes in the nitration of 4-fluoro-1H-indole.
Recommended Experimental Protocols
Protocol 1: Regioselective C-3 Nitration (Non-Acidic Conditions)
This method utilizes trifluoroacetyl nitrate generated in situ, which is a powerful yet non-acidic nitrating agent that strongly favors C-3 substitution and minimizes polymerization.[2][7][6]
Materials:
-
4-Fluoro-1H-indole (1.0 mmol, 135.1 mg)
-
Tetramethylammonium nitrate (NMe₄NO₃) (1.1 mmol, 150 mg)
-
Trifluoroacetic anhydride ((CF₃CO)₂O) (1.2 mmol, 169 µL, 252 mg)
-
Acetonitrile (CH₃CN), anhydrous (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-fluoro-1H-indole (1.0 mmol) and tetramethylammonium nitrate (1.1 mmol).
-
Dissolution: Add anhydrous acetonitrile (3 mL) and stir until the solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate dry vial, prepare a solution of trifluoroacetic anhydride (1.2 mmol) in anhydrous acetonitrile (2 mL). Add this solution dropwise to the cooled reaction mixture over 10-15 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield pure 4-fluoro-3-nitro-1H-indole.
Protocol 2: Benzene Ring Nitration (Controlled Acidic Conditions)
This protocol uses a standard mixed-acid approach but with stringent temperature control to favor nitration on the benzene ring while attempting to limit polymerization. Expect a mixture of isomers requiring careful separation.
Materials:
-
4-Fluoro-1H-indole (1.0 mmol, 135.1 mg)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Acetic Anhydride (Ac₂O)
-
Crushed Ice / Ice-water
Procedure:
-
Acetylation (Optional but Recommended): To reduce polymerization, first protect the indole. Dissolve 4-fluoro-1H-indole (1.0 mmol) in acetic anhydride (5 mL) and cool to 0 °C. This will form 1-acetyl-4-fluoro-1H-indole in situ, which is more stable under acidic conditions.
-
Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding one equivalent of nitric acid to a cooled (0 °C) portion of acetic anhydride. Caution: This is an exothermic process.
-
Reaction Setup: Cool the solution containing the (acetylated) indole to -10 °C.
-
Addition: Add the pre-cooled nitrating mixture dropwise to the indole solution, ensuring the temperature does not rise above -5 °C.
-
Reaction and Quenching: After the addition is complete, stir the mixture for 30-60 minutes at low temperature, monitoring by TLC. Quench the reaction by pouring it carefully onto a large amount of crushed ice with vigorous stirring.
-
Work-up: Allow the ice to melt, and collect the precipitated solid by filtration. Wash thoroughly with cold water.
-
Deprotection & Purification: If acetylation was performed, the resulting nitro-acetyl-indole mixture will need to be deprotected (e.g., using mild base like Na₂CO₃ in methanol/water). The final mixture of 4-fluoro-nitro-indole isomers will require careful separation by preparative HPLC or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
Technical Support Center: Optimizing Fischer Indole Synthesis for Fluorinated Analogs
Welcome to the technical support center for the synthesis of fluorinated indoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of the Fischer indole synthesis when applied to fluorinated precursors. The presence of fluorine, a strongly electron-withdrawing group, introduces specific challenges to this classic reaction. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you optimize your reaction conditions and achieve your target molecules with higher efficacy.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Addressing Low Yield & Incomplete Conversion
Q1: My Fischer indole synthesis with a (fluorophenyl)hydrazine is resulting in a very low yield or failing entirely. What is the primary cause?
A1: The most common reason for failure or low yield with fluorinated analogs is the electronic effect of the fluorine substituent. The Fischer indole synthesis relies on a key[1][1]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[2][3] This step is fundamentally an electrocyclic reaction where electron density from the aromatic ring participates in the new C-C bond formation.
Fluorine is a strongly electron-withdrawing group, which deactivates the phenyl ring and reduces its nucleophilicity.[4] This destabilizes the transition state of the rearrangement, increasing the activation energy required for the reaction to proceed. Consequently, conditions that work well for electron-neutral or electron-rich phenylhydrazines are often insufficient for their fluorinated counterparts.[5][6] Theoretical studies have confirmed that fluorine substitution can significantly impact the kinetic parameters of this key rearrangement step.[7]
Q2: How should I select an appropriate acid catalyst for a fluorinated substrate, and how does it differ from non-fluorinated versions?
A2: Catalyst selection is the most critical parameter to optimize.[8] Due to the deactivating nature of the fluorine atom, fluorinated substrates often require stronger acid catalysts or higher catalyst loadings to drive the reaction forward. Both Brønsted and Lewis acids can be effective, but their performance is highly substrate-dependent.[1][2][3]
-
Brønsted Acids (e.g., H₂SO₄, HCl, p-TsOH, PPA): Polyphosphoric acid (PPA) is frequently a successful choice for less reactive substrates as it serves as both a catalyst and a solvent, and its high viscosity can facilitate the high temperatures often required.[9][10]
-
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃): Lewis acids are also highly effective and can sometimes offer milder conditions.[11] ZnCl₂ is a classic and robust choice.[12] For particularly stubborn substrates, stronger Lewis acids like aluminum chloride might be necessary, though they also increase the risk of side reactions.
Causality: The acid catalyst protonates the hydrazone, facilitating its tautomerization to the crucial ene-hydrazine intermediate, which then undergoes the[1][1]-sigmatropic rearrangement.[2] A stronger acid or higher concentration increases the equilibrium concentration of this reactive intermediate, helping to overcome the higher activation barrier imposed by the fluorine substituent.
Recommendation: Empirical screening is essential.[13] We recommend testing a panel of catalysts to identify the optimal choice for your specific fluorinated phenylhydrazine and carbonyl partner.
| Catalyst Type | Examples | Recommended Starting Concentration (mol%) | Key Considerations for Fluorinated Substrates |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), H₂SO₄ | 20 - 100 mol% (or as solvent) | Often requires higher temperatures. PPA is effective for driving reluctant reactions.[9] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, Sc(OTf)₃ | 50 - 200 mol% | Can sometimes be run at lower temperatures than Brønsted acids. Monitor for decomposition.[14] |
| Solid Acids | Amberlite IR-120, Montmorillonite K-10 | Stoichiometric (by weight) | Offers easier workup and potential for milder conditions.[15] |
Q3: What are the optimal temperature and solvent conditions for these reactions?
A3: The Fischer indole synthesis typically requires elevated temperatures, and this is especially true for deactivated, fluorinated substrates.[13][16]
-
Temperature: A starting point is often between 80-120°C. However, for highly deactivated systems, temperatures up to 180°C or even higher may be necessary, particularly when using high-boiling solvents or neat conditions.[10] Crucially, you must monitor the reaction by Thin Layer Chromatography (TLC). Excessively high temperatures or prolonged reaction times can lead to the formation of tar and decomposition of the starting material or product.[9] Microwave-assisted synthesis can be an excellent alternative, often providing rapid heating and improved yields in much shorter reaction times.[10]
-
Solvents: The choice of solvent can significantly influence reaction rate and yield.[10] High-boiling polar solvents are generally preferred. Acetic acid is a common choice as it can also act as a co-catalyst.[12] Other options include toluene, xylene, or dimethyl sulfoxide (DMSO). In many cases, running the reaction neat (without solvent), especially with a liquid catalyst like PPA, can be highly effective.[9]
Section 2: Managing Side Reactions and Purification Challenges
Q4: I am observing multiple spots on my TLC plate. What are the common side reactions with fluorinated substrates?
A4: Side product formation is a frequent challenge. The most common issues are:
-
Regioisomer Formation: When using an unsymmetrical ketone, two different ene-hydrazine intermediates can form, leading to two potential regioisomeric indole products.[13] The final product ratio can be heavily influenced by the acidity of the medium and steric factors.[13][17]
-
Decomposition and Tarring: The harsh, high-temperature acidic conditions required for fluorinated substrates can lead to decomposition of the starting materials or the desired indole product, resulting in the formation of intractable tars.[9]
-
N-N Bond Cleavage: A competing side reaction to the desired[1][1]-sigmatropic rearrangement is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate.[5][18] This pathway is favored by substituents that can stabilize the resulting carbocation. While fluorine itself is deactivating, other features of the carbonyl component could inadvertently promote this pathway.[5]
Q5: My purification by column chromatography is problematic, with poor separation of my fluorinated indole from byproducts. What can I do?
A5: Purification of indole derivatives can be challenging due to their moderate polarity and potential for streaking on silica gel.
-
Modify the Eluent: If you are seeing poor separation, try adding a small percentage (0.5-1%) of a modifier like triethylamine to a non-polar/polar eluent system (e.g., Hexane/Ethyl Acetate) to deactivate the silica and reduce tailing of basic compounds. For more polar indoles, systems like Dichloromethane/Methanol can be effective.[19]
-
Alternative Stationary Phases: If silica gel fails, consider reverse-phase (C18) chromatography, which separates compounds based on hydrophobicity rather than polarity.
-
Recrystallization: Do not underestimate the power of recrystallization. If your crude product is a solid, screening various solvents for recrystallization can be a highly effective method for obtaining pure material.
Experimental Protocols & Workflows
Diagram: General Mechanism of the Fischer Indole Synthesis
The following diagram illustrates the accepted mechanism, highlighting the critical acid-catalyzed steps.[2][11]
Caption: The mechanism proceeds via hydrazone formation, acid-catalyzed tautomerization, a key[1][1]-sigmatropic shift, cyclization, and final elimination of ammonia to yield the aromatic indole.
Protocol 1: General One-Pot Procedure for Synthesis of a Fluorinated Indole
This one-pot method avoids the isolation of the potentially unstable phenylhydrazone intermediate and is adapted from standard literature procedures.[1][10] This protocol uses 4-fluorophenylhydrazine and cyclohexanone as a model system.
Materials:
-
4-Fluorophenylhydrazine hydrochloride (1.0 eq)
-
Cyclohexanone (1.05 eq)
-
Acid Catalyst (e.g., ZnCl₂, 1.5 eq, or Polyphosphoric Acid, 10x by weight)
-
Solvent (e.g., Toluene, 0.5 M, or neat for PPA)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-fluorophenylhydrazine hydrochloride (1.0 eq), cyclohexanone (1.05 eq), and the chosen acid catalyst (e.g., anhydrous ZnCl₂).
-
Solvent Addition: Add the solvent (e.g., Toluene). If using PPA, it will serve as the reaction medium.
-
Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-140°C, depending on solvent and catalyst) with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent) every 30-60 minutes until the starting hydrazine is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If using a solvent like toluene, dilute with ethyl acetate. If using PPA, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly add saturated aqueous NaHCO₃ to neutralize the acid until bubbling ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude fluorinated indole.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Diagram: Troubleshooting Workflow for Low-Yield Reactions
Use this decision tree to systematically diagnose and solve issues with low-yielding Fischer indole syntheses of fluorinated analogs.
Caption: A systematic workflow for troubleshooting low-yielding Fischer indole syntheses, focusing on catalyst, temperature, and reagent purity.
References
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Scandium‐Catalyzed Fischer Indole Synthesis: A Highly Efficient Construction of Complicated Indoles | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Fischer Indole Synthesis [organic-chemistry.org]
- 17. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 18. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
Stability assessment of 4-fluoro-5-nitro-1H-indole under acidic and basic conditions
Introduction: 4-Fluoro-5-nitro-1H-indole is a key heterocyclic building block in medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a nitro group on the indole scaffold imparts unique electronic properties, but also introduces specific stability challenges.[1][2] Understanding the molecule's behavior under chemical stress is not merely an academic exercise; it is a critical prerequisite for developing robust synthetic routes, stable formulations, and reliable analytical methods, as mandated by regulatory bodies like the ICH.[3][4] This guide provides in-depth technical support for researchers encountering stability issues with this compound, particularly under acidic and basic hydrolytic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns stem from its hybrid chemical nature. The indole ring system is susceptible to acid-catalyzed protonation, which can lead to dimerization or polymerization, especially under harsh acidic conditions.[5][6] Conversely, the benzene portion of the ring is electron-deficient due to the powerful electron-withdrawing effect of the nitro group. This makes the molecule susceptible to nucleophilic attack, particularly under basic conditions, which can lead to hydrolysis or substitution reactions.[2][7] Additionally, like many indole and nitroaromatic compounds, it may be sensitive to oxidation and light.[5][8]
Q2: How does the nitro group at the C5 position influence stability in basic media?
A2: The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry.[2] Its presence at the C5 position significantly lowers the electron density of the aromatic ring system. This "activates" the ring towards nucleophilic aromatic substitution (SNAr). Under basic conditions (e.g., in the presence of hydroxide ions, OH⁻), the hydroxide can act as a nucleophile, attacking an electron-poor carbon on the ring. This can potentially lead to the displacement of the fluoro group or the nitro group, or even promote more complex ring-opening reactions, sometimes proceeding through a colored intermediate known as a Meisenheimer complex.[7]
Q3: My compound solution turns a different color under basic conditions. What does this indicate?
A3: The development of color (often red, purple, or deep yellow) upon addition of a base to a nitroaromatic compound is a classic indicator of the formation of a Meisenheimer complex or other resonance-stabilized anionic species.[7] This occurs when the nucleophile (e.g., OH⁻) adds to the electron-deficient aromatic ring, creating a negatively charged intermediate where the charge is delocalized across the ring and into the nitro group. While this complex can be a transient intermediate in a degradation pathway, its observation is a clear sign that the compound is unstable and reacting under the applied basic conditions.
Q4: What is a "stability-indicating method" and why is it essential for these studies?
A4: A stability-indicating method is an analytical procedure, typically HPLC, that can accurately and unequivocally separate the intact parent compound (this compound) from all its potential degradation products, process impurities, and excipients.[9][10] Its importance cannot be overstated. Without such a method, a decrease in the parent compound's peak might be missed, or a co-eluting degradation product could falsely inflate the parent peak area, leading to a dangerous overestimation of the compound's stability.[3] Forced degradation studies are the very tool used to generate the degradants needed to develop and validate that a method is truly stability-indicating.[4][11]
Troubleshooting Guide: Common Experimental Issues
| Issue / Observation | Possible Cause(s) | Recommended Action(s) |
| No significant degradation (<5%) is observed after initial stress testing. | The compound is highly stable under the initial conditions. Stress conditions (concentration, temperature, duration) were too mild. | Systematically increase the stress level. For example, move from 0.1 M HCl to 1 M HCl, or increase the temperature from 60°C to 80°C. Extend the duration of the study (e.g., from 8 hours to 24 hours). A structured approach is key.[12] |
| Excessive degradation (>50%) or complete loss of the parent peak. | The applied stress conditions were too harsh for the molecule's stability profile. | Reduce the severity of the stress conditions. Use a lower concentration of acid/base (e.g., 0.01 M), decrease the temperature, or shorten the exposure time. The goal is to achieve partial degradation (typically 5-20%) to properly characterize the degradation profile.[9][13] |
| Appearance of multiple, small, unexpected peaks in the chromatogram. | 1. Complex degradation pathway. 2. Presence of impurities in the starting material. 3. Reaction with solvent or buffer components. | 1. Analyze the stressed sample using LC-MS to get mass information on the new peaks, which helps in identifying degradation products.[8] 2. Always run a "time zero" (unstressed) sample of the compound dissolved in the reaction solvent to profile initial impurities. 3. Ensure high-purity (e.g., HPLC grade) solvents are used. |
| Poor mass balance in the final analysis (<90%). | 1. A degradation product is not UV-active at the chosen wavelength. 2. A degradant is volatile and has been lost. 3. The degradant is insoluble in the analysis solvent or has precipitated. 4. Irreversible adsorption to the container surface or HPLC column. | 1. Use a photodiode array (PDA) detector during HPLC analysis to examine the entire UV spectrum and check for degradants with different absorbance maxima. 2. Consider using headspace GC-MS if volatile products are suspected. 3. Visually inspect stressed samples for precipitation. If observed, attempt to dissolve the precipitate in a stronger solvent (e.g., DMSO) for analysis. 4. Ensure proper method validation, including checks for recovery.[14] |
| Inconsistent or non-reproducible degradation results. | 1. Poor temperature control. 2. Inaccurate preparation of stress solutions (acid/base). 3. Instability of the compound in the stock solution. | 1. Use a calibrated, stable heating block or water bath. Degradation kinetics are highly temperature-dependent. 2. Prepare fresh acidic and basic solutions and verify their concentration if necessary. 3. Prepare stock solutions fresh before each experiment. If storage is necessary, perform a preliminary stability check of the compound in the stock solution solvent.[8] |
Experimental Protocols & Data
Protocol 1: Forced Degradation (Hydrolysis) Study
This protocol outlines a general procedure to assess the stability of this compound under acidic and basic stress. The goal is to achieve 5-20% degradation.[12][13]
1. Preparation of Stock Solution:
-
Prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
For each condition, use separate, clearly labeled vials. A typical setup involves mixing 1 mL of the stock solution with 1 mL of the stressor solution.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH.
-
Control: Add 1 mL of purified water (for neutral hydrolysis).
-
Heat Treatment: Place all vials (including a control vial with only stock solution) in a controlled temperature oven or water bath set to 60°C.
3. Time Points & Sampling:
-
Withdraw aliquots (e.g., 100 µL) at predetermined time points (e.g., 2, 4, 8, and 24 hours).
4. Quenching the Reaction:
-
Immediately neutralize the sampled aliquot to stop the degradation process.
-
For acid-stressed samples, add an equivalent amount of 0.1 M NaOH.
-
For base-stressed samples, add an equivalent amount of 0.1 M HCl.
-
-
Dilute the quenched sample to a suitable concentration (e.g., 50 µg/mL) with the mobile phase for HPLC analysis.
5. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC-UV method (see Protocol 2).
-
Calculate the percentage of degradation and check for mass balance.
Protocol 2: Stability-Indicating HPLC Method
This is a starting point for method development. It must be optimized and validated for your specific equipment and degradation products.
-
System: HPLC with UV/PDA Detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
Table 1: Summary of Recommended Stress Conditions
| Stress Condition | Reagent | Temperature | Typical Duration | Target Degradation (%) | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80°C | 8 - 24 hours | 5 - 20% | Protonation of indole ring, potential polymerization.[5] |
| Base Hydrolysis | 0.01 M - 0.1 M NaOH | Room Temp - 60°C | 2 - 12 hours | 5 - 20% | Nucleophilic aromatic substitution, ring opening.[7] |
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
Caption: Workflow for Forced Degradation Stability Testing.
Hypothetical Degradation Pathways
Caption: Potential Degradation Pathways Under Stress.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Pitfalls in Forced Degradation Studies and How to Avoid Them – Pharma Stability [pharmastability.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. acdlabs.com [acdlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
- 14. globalresearchonline.net [globalresearchonline.net]
Methods for reducing impurities in 4-fluoro-5-nitro-1H-indole production
Welcome to the technical support center for the synthesis of 4-fluoro-5-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you improve yield, purity, and overall process robustness.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is resulting in a very low yield. What are the most common reasons for this?
A1: Low yields are a frequent challenge and can often be attributed to several factors. The most common culprits include poor quality of starting materials, suboptimal reaction conditions, and inefficient cyclization. For instance, in a Fischer indole synthesis, the purity of the substituted phenylhydrazine and the choice of acid catalyst are critical.[1] It's also essential to monitor the reaction temperature and time closely, as excessive heat or prolonged reactions can lead to the decomposition of intermediates or the final product.[1]
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are these likely to be and how can I identify them?
A2: Multiple spots on a TLC plate typically indicate the presence of unreacted starting materials, intermediates, and various byproducts. Common organic impurities can arise from side reactions, degradation products, or the formation of isomers.[2] For example, if you are using a synthetic route involving a nitration step, you may have regioisomers of the desired product. Identification of these impurities is crucial and can be achieved using a combination of analytical techniques. Hyphenated techniques like LC-MS are powerful for obtaining molecular weight information of the unknown impurities, while NMR spectroscopy can provide detailed structural information.[2][3]
Q3: What is the best general approach for purifying crude this compound?
A3: The most common and effective methods for the purification of indole derivatives are column chromatography and recrystallization. Column chromatography is particularly useful for separating the desired product from closely related impurities and unreacted starting materials.[4] The choice of solvent system for chromatography will depend on the polarity of the impurities. Recrystallization is an excellent technique for removing minor impurities and obtaining a highly pure final product, provided a suitable solvent can be found in which the solubility of the product and impurities differ significantly.
Q4: Are there any specific safety precautions I should take when working with nitro-containing indole compounds?
A4: Yes, nitro-containing aromatic compounds should be handled with care as they can be energetic and potentially explosive, especially at elevated temperatures or in the presence of certain catalysts. It is crucial to consult the Safety Data Sheet (SDS) for this compound and all reagents used in the synthesis. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When performing reactions at elevated temperatures, it is advisable to use a blast shield.
Troubleshooting Guides
Issue 1: Presence of Regioisomeric Impurities
Symptoms:
-
Multiple spots on TLC with very similar Rf values.
-
Broad or overlapping peaks in HPLC analysis.
-
Complex NMR spectrum with unexpected signals.
Root Cause Analysis:
The formation of regioisomers is a common problem in the synthesis of substituted indoles, particularly when using methods like the Fischer indole synthesis with unsymmetrical ketones.[1] In the context of this compound, if the synthetic route involves the nitration of a 4-fluoroindole precursor, there is a possibility of obtaining other nitrated isomers (e.g., 4-fluoro-3-nitro-1H-indole, 4-fluoro-6-nitro-1H-indole, or 4-fluoro-7-nitro-1H-indole) depending on the directing effects of the substituents and the reaction conditions.
Mitigation and Resolution Strategies:
-
Reaction Condition Optimization: The regioselectivity of nitration reactions is highly dependent on the nitrating agent, solvent, and temperature. A systematic study of these parameters can help to maximize the yield of the desired 5-nitro isomer.
-
Chromatographic Separation: Flash column chromatography is often the most effective method for separating regioisomers. A careful selection of the stationary phase (e.g., silica gel or alumina) and the mobile phase is crucial. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can often provide the necessary resolution.
-
Recrystallization: If a suitable solvent is identified, fractional recrystallization can be an effective technique for separating isomers, although it may require multiple cycles to achieve high purity.
Workflow for Isomer Separation:
Caption: Workflow for the separation of regioisomeric impurities.
Issue 2: Incomplete Reaction and Presence of Starting Materials
Symptoms:
-
Significant amount of starting material observed in TLC or HPLC analysis of the crude product.
-
Lower than expected yield.
Root Cause Analysis:
Incomplete reactions can be due to a variety of factors, including:
-
Insufficient Reaction Time or Temperature: Many indole syntheses require specific temperature profiles and reaction times to go to completion.
-
Catalyst Inactivity: If a catalyst is used (e.g., in a Fischer indole synthesis or a reductive cyclization), it may be of poor quality or may have been deactivated by impurities in the starting materials or solvent.
-
Poor Reagent Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction.
-
Presence of Water: Many of the reactions involved in indole synthesis are sensitive to moisture.[1]
Mitigation and Resolution Strategies:
| Parameter | Troubleshooting Action | Rationale |
| Reaction Time | Monitor the reaction progress by TLC or HPLC at regular intervals to determine the optimal reaction time. | Avoids premature quenching of the reaction and minimizes byproduct formation from prolonged reaction times. |
| Temperature | Ensure the reaction is maintained at the optimal temperature. A temperature screening may be necessary. | Some reactions have a narrow optimal temperature window for achieving high conversion without significant degradation. |
| Catalyst | Use a fresh, high-purity catalyst. Consider a higher catalyst loading if necessary. | Ensures the catalytic cycle can proceed efficiently. |
| Reagents | Accurately measure all reagents and ensure the correct stoichiometry. | Prevents any single reactant from being the limiting factor before the reaction is complete. |
| Anhydrous Conditions | Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevents water from interfering with catalysts and intermediates.[1] |
Experimental Protocol: Monitoring Reaction Completion by TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).
-
On a TLC plate, spot the starting material(s), a co-spot (starting material and reaction mixture), and the reaction mixture at timed intervals (e.g., every 30 minutes).
-
Develop the TLC plate and visualize the spots under UV light.
-
The reaction is considered complete when the spot corresponding to the starting material has disappeared or is no longer diminishing in intensity.
Issue 3: Product Degradation During Workup or Purification
Symptoms:
-
Appearance of new, often colored, impurities after workup or during column chromatography.
-
Lower isolated yield than expected based on crude analysis.
Root Cause Analysis:
Indole rings, particularly those with electron-withdrawing groups like a nitro group, can be sensitive to acidic or basic conditions, as well as prolonged exposure to silica gel during chromatography. The amino group of the indole can also be susceptible to air oxidation, especially for related amino-indole derivatives.[5]
Mitigation and Resolution Strategies:
-
Neutral Workup: If possible, perform an aqueous workup under neutral pH conditions. If an acid or base wash is necessary, minimize the contact time and ensure the organic layer is quickly neutralized.
-
Deactivated Silica Gel: For column chromatography, consider using silica gel that has been deactivated with a small amount of a neutral or basic modifier, such as triethylamine (typically 0.1-1% in the mobile phase). This can help to prevent the degradation of acid-sensitive compounds on the column.
-
Alternative Stationary Phases: If product degradation on silica gel is severe, consider using a less acidic stationary phase, such as alumina.
-
Inert Atmosphere: During workup and concentration of the product, it can be beneficial to work under an inert atmosphere to minimize oxidation.
Decision Tree for Purification Strategy:
Caption: Decision tree for selecting a suitable purification strategy.
Analytical Techniques for Impurity Profiling
A robust impurity profiling strategy is essential for ensuring the quality and safety of any pharmaceutical intermediate.[3] The following table summarizes key analytical techniques for the analysis of this compound.
| Technique | Application | Information Obtained |
| TLC | Reaction monitoring, fraction analysis | Qualitative assessment of reaction completion and purity |
| HPLC/UPLC | Purity determination, quantification of impurities | Quantitative data on purity and impurity levels[2] |
| LC-MS | Impurity identification | Molecular weight of impurities, enabling structural elucidation[2] |
| GC-MS | Analysis of volatile impurities | Identification of residual solvents and volatile byproducts[3] |
| NMR | Structural elucidation | Detailed structural information of the product and impurities[2] |
| FT-IR | Functional group analysis | Confirmation of the presence of key functional groups (e.g., N-H, NO₂) |
References
- 1. benchchem.com [benchchem.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. rroij.com [rroij.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of Nitroaromatic Compounds During Catalytic Hydrogenation
Welcome to the Technical Support Center for the catalytic hydrogenation of nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation, ensuring high yield and purity of the desired aromatic amines while minimizing degradation and byproduct formation. Aromatic amines are vital building blocks in the chemical industry, particularly for synthesizing pharmaceuticals, pesticides, and explosives.[1] The reduction of nitroaromatics is a foundational method for their production.[1]
This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles. Our goal is to empower you with the knowledge to diagnose and solve common challenges encountered during your experiments.
Understanding the Reaction Landscape: Pathways to Success and Degradation
Catalytic hydrogenation of nitroaromatics to their corresponding anilines is a multi-step process involving several intermediates.[2] While the desired outcome is the complete reduction of the nitro group, several competing reaction pathways can lead to the formation of unwanted byproducts, reducing yield and complicating purification.
There are two primary pathways for the reduction of nitroarenes to anilines:
-
The Direct Pathway: This route proceeds through the formation of nitrosoarene and hydroxylamine intermediates, which are subsequently reduced to the final aniline product.[3]
-
The Condensation Pathway: This pathway involves the condensation of the nitrosoarene and hydroxylamine intermediates to form an azoxy compound. This azoxy compound can then be further reduced through azo and hydrazo intermediates to the desired aniline.[3][4]
The accumulation of intermediates like hydroxylamines can also lead to undesired side reactions.[5] Understanding these pathways is critical for troubleshooting and optimizing your reaction conditions.
Figure 1: Reaction pathways in nitroaromatic hydrogenation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My reaction is stalled or incomplete. What are the likely causes and how can I fix it?
A1: Incomplete conversion is a frequent issue that can often be traced back to catalyst deactivation or poisoning.
Root Causes & Solutions:
-
Catalyst Poisoning: This occurs when substances in the reaction mixture strongly adsorb to the catalyst's active sites, rendering it inactive.[6]
-
Common Poisons: Sulfur-containing compounds, strong acids or bases, and even the product amine can act as catalyst poisons.
-
Troubleshooting Steps:
-
Purify Starting Materials: Ensure your nitroaromatic compound and solvent are free from potential poisons. Recrystallization or distillation of the starting material may be necessary.
-
Increase Catalyst Loading: While not ideal for atom economy, a higher catalyst loading can sometimes overcome minor poisoning effects.
-
Choose a Poison-Resistant Catalyst: Some catalysts exhibit greater tolerance to specific poisons. For instance, platinum-based catalysts may be more robust in certain environments compared to palladium.
-
-
-
Insufficient Hydrogen Pressure or Agitation:
-
Explanation: The reaction rate is dependent on the mass transfer of hydrogen to the catalyst surface. Low pressure or poor mixing can limit the availability of hydrogen at the active sites.
-
Solutions:
-
Increase Hydrogen Pressure: Carefully increase the H₂ pressure within the safety limits of your reactor.
-
Improve Agitation: Increase the stirring rate to enhance the dispersion of the catalyst and improve gas-liquid mass transfer.
-
-
-
Catalyst Deactivation by Sintering or Leaching:
-
Explanation: At elevated temperatures, metal nanoparticles on the catalyst support can agglomerate (sinter), reducing the active surface area.[7] Leaching of the active metal into the solution can also occur.[7]
-
Solutions:
-
Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature to minimize sintering.
-
Choose a More Stable Catalyst: Catalysts with strong metal-support interactions can be more resistant to sintering and leaching.[7]
-
-
Q2: I'm observing significant byproduct formation, particularly colored impurities. What are these and how can I prevent them?
A2: The formation of colored byproducts often indicates the presence of azo and azoxy compounds, which arise from the condensation pathway.
Root Causes & Solutions:
-
Accumulation of Intermediates: The condensation reaction leading to azoxy compounds occurs between the nitroso and hydroxylamine intermediates.[3][4] If these intermediates accumulate due to slow hydrogenation, byproduct formation is more likely.
-
Solutions:
-
Optimize Reaction Conditions: Increasing hydrogen pressure and/or temperature can accelerate the hydrogenation of the intermediates to the desired aniline, thus minimizing their accumulation.
-
Catalyst Choice: Highly active catalysts can promote the rapid conversion of intermediates.
-
-
-
Solvent Effects: The choice of solvent can significantly influence the reaction pathway and selectivity.[8][9][10]
-
Explanation: Protic solvents like alcohols can facilitate the hydrogenation process and may help to suppress the formation of condensation byproducts.[8][9] The solubility of intermediates in the chosen solvent also plays a crucial role.[10]
-
Recommendation: Screen different solvents, including protic (e.g., ethanol, methanol) and aprotic (e.g., THF, ethyl acetate) options, to find the optimal medium for your specific substrate.
-
Q3: I'm working with a halogenated nitroaromatic, and I'm seeing dehalogenation as a major side reaction. How can I improve chemoselectivity?
A3: Dehalogenation is a common challenge when reducing halogenated nitroaromatics, especially with palladium on carbon (Pd/C) catalysts.[6]
Improving Chemoselectivity:
-
Catalyst Selection:
-
Platinum-based Catalysts: Platinum catalysts, sometimes modified with other metals like vanadium (Pt-V/C), have shown high performance in the selective hydrogenation of halogenated nitroaromatics.[4]
-
Raney Nickel and Raney Cobalt: These non-noble metal catalysts can also be effective and may exhibit lower dehalogenation.[4][11]
-
Poisoned or Modified Catalysts: Using a "poisoned" catalyst, such as a Lindlar catalyst (palladium poisoned with lead), can sometimes increase selectivity by reducing the catalyst's overall activity and preventing the aromatic ring from lying flat on the catalyst surface.
-
-
Reaction Conditions:
-
Lower Substrate Concentration: In some cases, decreasing the substrate concentration has been shown to reduce dehalogenation.[4]
-
Milder Conditions: Operating at lower temperatures and pressures can also favor the reduction of the nitro group over the cleavage of the carbon-halogen bond.
-
-
Alternative Reducing Agents: For particularly sensitive substrates, consider non-catalytic reduction methods, such as using iron powder in acidic media or tin(II) chloride.[11]
Frequently Asked Questions (FAQs)
Q: What is the role of the catalyst support?
A: The catalyst support is not merely an inert carrier for the active metal nanoparticles. It plays a crucial role in the overall catalytic performance. The support can influence the dispersion and size of the metal particles, and its acid-base properties can affect the reaction mechanism.[12][13] For example, supports with acid-base pair sites, like alumina (Al₂O₃), can facilitate the dissociation of hydrogen molecules, enhancing catalytic activity.[12][13] The surface area and porosity of the support also impact the accessibility of the active sites to the reactants.[14]
Q: How do I choose the right solvent for my reaction?
A: Solvent selection is critical for optimizing the reaction outcome.[9] Protic solvents, such as alcohols, often lead to higher conversion rates and aniline production compared to aprotic solvents.[9] The hydrogen donor and acceptor abilities of the solvent are key factors influencing the reduction process.[9] It is recommended to perform a solvent screen to identify the optimal choice for your specific substrate and catalyst system.
Q: What are the best analytical methods for monitoring the reaction progress?
A: A combination of analytical techniques provides the most comprehensive understanding of your reaction.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of the starting material, product, and any major byproducts.[15]
-
Gas Chromatography (GC): Useful for volatile compounds, often coupled with a mass spectrometer (GC-MS) for identification of components.
-
UV-Vis Spectroscopy: Can be used to monitor the disappearance of the nitroaromatic starting material, which often has a characteristic absorbance.[15]
-
In-situ FTIR Spectroscopy: Advanced techniques like in-situ Fourier-transform infrared spectroscopy can provide real-time information about the reaction mechanism and the presence of intermediates on the catalyst surface.[12][13]
Q: What are the key safety considerations for catalytic hydrogenation?
A: Catalytic hydrogenation involves several inherent hazards that must be carefully managed.
-
Flammability of Hydrogen: Hydrogen gas is extremely flammable and forms explosive mixtures with air.[16][17] Always work in a well-ventilated fume hood and ensure there are no ignition sources present.
-
Pyrophoric Catalysts: Many hydrogenation catalysts, particularly Raney nickel and dry palladium on carbon, are pyrophoric and can ignite spontaneously upon exposure to air.[16][17] Always handle catalysts under an inert atmosphere (e.g., nitrogen or argon) and keep them wet with solvent.
-
Exothermic Reaction: The reduction of nitro groups is highly exothermic, which can lead to a rapid increase in temperature and pressure (a runaway reaction) if not properly controlled.[16][18] Ensure adequate cooling and monitor the reaction temperature closely.
-
Pressure Equipment: Use appropriately rated pressure vessels and ensure they are equipped with pressure relief devices.[16]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of a Nitroaromatic Compound
This protocol provides a general starting point. Optimal conditions will vary depending on the specific substrate and desired outcome.
Materials:
-
Nitroaromatic compound
-
Hydrogenation catalyst (e.g., 5-10 wt% Pd/C)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas (high purity)
-
Inert gas (nitrogen or argon)
-
Pressure-rated hydrogenation vessel with magnetic stirring and a gas inlet/outlet
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean and dry.
-
Catalyst Addition: Under a stream of inert gas, carefully add the catalyst to the reaction vessel. If using a pyrophoric catalyst, it should be handled as a slurry in the reaction solvent.
-
Addition of Reactant and Solvent: Dissolve the nitroaromatic compound in the chosen solvent and add the solution to the reaction vessel via a cannula or syringe.
-
Inert Gas Purge: Seal the vessel and purge the headspace with an inert gas several times to remove all oxygen.
-
Hydrogen Purge: Carefully purge the vessel with hydrogen gas. Caution: Ensure the vessel is properly vented during this process.
-
Pressurization and Reaction: Pressurize the vessel to the desired hydrogen pressure and begin stirring. Monitor the reaction progress by hydrogen uptake and/or analytical sampling.
-
Reaction Work-up:
-
Once the reaction is complete, stop the stirring and release the hydrogen pressure.
-
Purge the vessel with inert gas.
-
Catalyst Filtration (Caution: Pyrophoric): Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filter cake must be kept wet with solvent at all times to prevent ignition. Immediately quench the filter cake with water.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can then be purified by recrystallization, chromatography, or distillation.
-
Figure 2: General workflow for catalytic hydrogenation.
Quantitative Data Summary
The choice of catalyst and solvent can have a profound impact on reaction efficiency. The following table summarizes illustrative data for the hydrogenation of m-dinitrobenzene to m-phenylenediamine.
| Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (min) | m-Phenylenediamine Yield |
| Benzene | 50 | 2 | 350 | Lower |
| Benzene | 90 | 2 | 75 | Lower |
| Ethanol | 50 | 2 | 120 | Higher |
| Ethanol | 90 | 2 | 35 | Higher |
| Ethanol | 92 | 2.9 | - | up to 95.8% |
Data adapted from a study on the effects of solvents on the catalytic hydrogenation of m-dinitrobenzene.[10] As the data indicates, using ethanol as a solvent resulted in shorter reaction times and a higher yield of the desired product compared to benzene under similar conditions.[10]
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Internally Supported Metal-Oxide Nanocatalyst for Hydrogenation of Nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Effect of support on activity of palladium catalysts in nitrobenzene hydrogenation | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. scribd.com [scribd.com]
- 17. chem.wisc.edu [chem.wisc.edu]
- 18. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Navigating the Scale-Up of Fluorinated Heterocyclic Compound Synthesis
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated heterocyclic compounds. The introduction of fluorine into heterocyclic scaffolds is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, bioavailability, and binding affinity.[1][2][3] However, transitioning these intricate syntheses from the bench to a larger scale introduces a unique set of challenges.[3][4] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to overcome these hurdles and achieve robust, scalable, and safe synthetic routes.
Part 1: Core Challenges in Scaling Up Fluorination Chemistry
The journey from a successful lab-scale reaction to a viable scaled-up process is fraught with potential obstacles. Understanding these at the outset is critical for strategic planning and risk mitigation.
The Double-Edged Sword: Fluorine's Electronic Influence
The high electronegativity of fluorine profoundly alters the electronic properties of the heterocyclic ring, which can be both beneficial and problematic.[4] This duality often manifests as unexpected reactivity or lack thereof upon scale-up.
-
Activation & Deactivation: Fluorine's strong electron-withdrawing nature can deactivate a heterocyclic ring towards electrophilic substitution, making certain transformations sluggish or requiring harsh conditions that are undesirable at scale. Conversely, it can activate the ring for nucleophilic aromatic substitution (SNAr), a common strategy for introducing fluorine.
-
Regioselectivity: The position of fluorine substitution is crucial for biological activity.[4] Achieving the desired regioselectivity can be challenging, as subtle changes in reaction conditions during scale-up can alter the kinetic and thermodynamic control, leading to mixtures of isomers and complex purification profiles.[4]
Reagent Selection and Safety at Scale
The choice of fluorinating agent is one of the most critical decisions in the process. Many traditional reagents, while effective at the milligram scale, present significant safety and handling challenges at the kilogram scale.[5]
-
Hazardous Reagents: Highly reactive and toxic reagents like elemental fluorine (F₂) and sulfur tetrafluoride (SF₄) require specialized equipment and stringent safety protocols, making them less amenable to standard manufacturing settings.[5][6][7] Reagents like DAST (diethylaminosulfur trifluoride) can be thermally unstable, posing a risk of exothermic decomposition.[7][8]
-
Cost and Availability: Newer, safer, and more selective electrophilic fluorinating agents like Selectfluor® are often expensive, which can be a significant cost driver in large-scale campaigns.[5][9][10] The supply chain for raw fluorine-containing materials can also be a bottleneck.[11][12]
The Exothermicity Problem
Many fluorination reactions are highly exothermic.[13] What is a manageable temperature increase in a round-bottom flask can become a dangerous, runaway reaction in a large reactor due to the reduced surface-area-to-volume ratio, which limits efficient heat dissipation.
Work-up and Purification Hurdles
Fluorinated compounds often exhibit unique physical properties that can complicate downstream processing.
-
Aqueous Work-up: Quenching highly reactive fluorinating agents can be hazardous. For instance, the reaction of some fluorinating agents with water can produce corrosive hydrogen fluoride (HF).
-
Purification Complexity: The polarity of fluorinated heterocycles can be difficult to predict, leading to challenges in chromatographic purification. Co-elution with impurities is a common problem.[14] Furthermore, some smaller fluorinated compounds can be volatile, leading to product loss during solvent removal.[14] The strong carbon-fluorine bond makes these compounds highly stable and persistent in the environment, necessitating careful waste management.[7][15]
Part 2: Troubleshooting Guides & FAQs
This section addresses specific problems you may encounter during your scale-up experiments in a practical question-and-answer format.
FAQ 1: Low or No Conversion of Starting Material
Question: My fluorination reaction worked beautifully on a 1-gram scale, but at 50 grams, I'm seeing very low conversion of my starting material. What could be the issue?
Answer: This is a classic scale-up problem. Several factors could be at play, often related to reagent stability, reaction conditions, or mixing.
| Potential Cause | Explanation & Troubleshooting Steps |
| Inactive Fluorinating Reagent | Many fluorinating reagents are highly sensitive to moisture.[16] On a larger scale, the increased surface area and longer exposure times during reagent transfer can lead to deactivation. Solution: Ensure all reagents and solvents are rigorously dried. For hygroscopic reagents, consider using less sensitive alternatives. For example, instead of anhydrous tetrabutylammonium fluoride (TBAF), consider using its more stable t-butanol solvate.[16] |
| Suboptimal Reaction Temperature | The thermal profile of a large reactor is different from a lab flask. Inefficient heating or localized "cold spots" can lead to lower-than-expected internal temperatures. Solution: Use a calibrated temperature probe placed directly in the reaction mixture. You may need to increase the jacket temperature to achieve the desired internal temperature. Conversely, some reactions are sensitive to overheating, which can cause decomposition.[16] |
| Inefficient Mixing | In heterogeneous reactions (e.g., using solid KF), poor mixing can lead to a low interfacial area between reactants, slowing down the reaction rate. Solution: Evaluate your stirring mechanism. An overhead stirrer with an appropriately designed impeller is crucial for large-scale reactions. Ensure the stir rate is sufficient to maintain a uniform suspension.[17] |
| Slow Addition Rate | For highly reactive processes, a slow addition of one reagent to another is often used to control the exotherm. If the addition is too slow at scale, the concentration of the added reagent may never reach the critical point needed for the reaction to initiate effectively. Solution: Model the addition rate based on the reaction kinetics and the reactor's heat transfer capabilities. A slightly faster addition, while carefully monitoring the internal temperature, may be necessary. |
FAQ 2: Formation of Unexpected Byproducts
Question: I'm observing a significant increase in byproduct formation now that I've scaled up my reaction. How can I improve the selectivity?
Answer: Increased byproduct formation at scale often points to issues with temperature control, solvent effects, or substrate stability under the prolonged reaction times that can be a feature of larger-scale processes.
| Potential Cause | Explanation & Troubleshooting Steps |
| Elimination Side Reactions | For deoxyfluorination of alcohols, higher temperatures can favor E2 elimination over the desired SN2 substitution, leading to alkene byproducts.[8] Solution: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider using a fluorinating agent less prone to causing elimination, such as PyFluor or Deoxo-Fluor®.[8] |
| Solvent Reactivity | Some solvents can react with the fluorinating agent or participate in side reactions. For example, nucleophilic solvents can compete with the fluoride ion, leading to undesired products.[16] Electrophilic reagents like Selectfluor® can react exothermically with solvents like DMF or DMSO.[16] Solution: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is often a good starting point.[16] Always verify the compatibility of your chosen solvent with the fluorinating agent. |
| Substrate Decomposition | Some heterocyclic cores are sensitive to strongly acidic or basic conditions, which can be generated in situ during the reaction, leading to polymerization or degradation.[16] Solution: Employ milder reaction conditions. For sensitive substrates, consider using a non-nucleophilic base to scavenge acidic byproducts. For instance, the use of Li₂CO₃ has been shown to prevent byproduct formation in the fluorination of indoles.[16] |
| Catalyst Deactivation | In metal-catalyzed fluorination reactions, impurities or the presence of certain functional groups (like tertiary amines) can lead to catalyst deactivation pathways.[16][18] Solution: Ensure high-purity starting materials and solvents. If catalyst poisoning is suspected, a higher catalyst loading might be necessary, or a pre-treatment of the starting materials to remove problematic impurities. |
FAQ 3: My Purification is a Nightmare. How can I improve it?
Question: My fluorinated heterocycle is proving very difficult to purify by column chromatography. I'm getting poor separation and broad peaks. Any suggestions?
Answer: The unique polarity of fluorinated compounds often requires non-standard chromatographic techniques. Here’s a systematic approach to troubleshooting your purification.
Troubleshooting Workflow for Purification of Fluorinated Heterocycles
Caption: A systematic workflow for troubleshooting the purification of fluorinated compounds.
-
Dry Loading: If your compound has poor solubility in the chromatography eluent, dissolving it in a stronger solvent and adsorbing it onto silica gel or Celite® before loading it onto the column can significantly improve peak shape and resolution.[14]
-
Peak Tailing/Fronting: This often indicates secondary interactions between your polar fluorinated compound and the stationary phase (e.g., acidic silanol groups on silica).
-
Mobile Phase Additives: For reversed-phase chromatography, adding a small amount of an additive like trifluoroacetic acid (TFA) can improve the peak shape of basic compounds.[14]
-
pH Adjustment: Ensure the mobile phase pH is at least 2 units away from your compound's pKa to maintain a single protonation state.[14]
-
-
Co-elution: If impurities have very similar polarity to your product, you need to alter the selectivity of your system.[14]
-
Change Stationary Phase: Switching from a standard C18 column to one with a different chemistry, like a phenyl-hexyl or a dedicated fluorinated phase, can change the retention mechanism and improve separation.[14]
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) in the mobile phase can alter selectivity and resolve co-eluting peaks.[14]
-
Part 3: Experimental Protocols & Safety
Protocol 1: General Procedure for Scale-Up Trial of an SNAr Fluorination with KF
This protocol provides a framework for a cautious scale-up of a nucleophilic aromatic substitution reaction using potassium fluoride.
Objective: To fluorinate an activated chloro-heterocycle at a 20-gram scale.
Materials:
-
Chloro-heterocycle (1.0 eq)
-
Spray-dried Potassium Fluoride (3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nitrogen gas supply
-
1 L, 4-necked jacketed reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
Procedure:
-
Reactor Setup & Inerting: Assemble the reactor and ensure all glassware is oven-dried and cooled under a stream of nitrogen. Maintain a positive nitrogen pressure throughout the experiment.
-
Charging Reagents: Charge the reactor with the chloro-heterocycle (20 g) and spray-dried potassium fluoride.
-
Solvent Addition: Add anhydrous DMSO via cannula transfer.
-
Heating & Monitoring: Begin stirring and slowly heat the reactor jacket to the target internal temperature (e.g., 120 °C). Monitor the reaction progress by taking small, quenched aliquots for analysis by TLC, GC-MS, or LC-MS.
-
Work-up (Caution: Potential for HF): Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a vigorously stirred beaker of ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using the strategies outlined in FAQ 3.
Safety Considerations for Scale-Up
Caption: Key safety considerations for scaling up fluorination reactions.
-
Risk Assessment: Before any scale-up, perform a thorough risk assessment, paying close attention to the thermal stability of reagents and potential for exothermic events.[6]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, a lab coat, and gloves resistant to the chemicals being used. Work in a well-ventilated fume hood.
-
Quenching: Be aware that quenching reactions involving some fluorinating agents can produce highly corrosive HF. Plan quenching procedures carefully, often involving slow addition to a basic solution or a slurry of a mild base.
-
Continuous Flow Chemistry: For particularly hazardous or exothermic reactions, consider transitioning to a continuous flow setup.[6][13][19] Flow reactors offer superior heat transfer, precise control over reaction parameters, and minimize the volume of hazardous material present at any given time, significantly improving the safety profile.[6]
Protocol 2: Reaction Monitoring by ¹⁹F NMR Spectroscopy
Objective: To quantitatively monitor the progress of a fluorination reaction.
Procedure:
-
Prepare a Standard: Create a stock solution of an internal standard (e.g., trifluorotoluene) of known concentration in a suitable deuterated solvent (e.g., CDCl₃).
-
Sampling: At timed intervals, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching & Dilution: Immediately quench the aliquot in a vial containing the deuterated solvent and a precise volume of the internal standard stock solution.
-
Acquisition: Acquire the ¹⁹F NMR spectrum.
-
Analysis: Integrate the signal corresponding to your fluorinated product and the signal of the internal standard. The relative integration will allow you to determine the concentration of your product and thus the reaction conversion over time.
References
- 1. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 5. pharmtech.com [pharmtech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Fluor reagent [m.chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Advances in Continuous Flow Fluorination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Fluorine Advantage: A Comparative Efficacy Analysis of 4-Fluoro-5-Nitro-1H-Indole and Its Non-Fluorinated Analogs
A Senior Application Scientist's Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides an in-depth comparison of the therapeutic potential of 4-fluoro-5-nitro-1H-indole against its non-fluorinated counterpart, 5-nitro-1H-indole. By examining the fundamental roles of fluorine in drug design and synthesizing available preclinical data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced yet significant impact of fluorination on this promising heterocyclic scaffold.
The Strategic Imperative of Fluorination in Drug Design
The introduction of a fluorine atom into a drug candidate is far from a trivial substitution. Its unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] Key advantages often observed with fluorination include:
-
Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. This can block metabolic "soft spots" in a molecule, increasing its half-life and bioavailability.[2][4]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influencing a compound's ionization state at physiological pH and, consequently, its solubility and membrane permeability.[4]
-
Increased Binding Affinity: The introduction of fluorine can lead to more potent interactions with target proteins through various mechanisms, including favorable electrostatic interactions and the formation of hydrogen bonds.[2][5]
-
Improved Lipophilicity and Membrane Permeation: Strategic placement of fluorine can enhance a molecule's lipophilicity, facilitating its passage across cellular membranes to reach intracellular targets.[1][4]
These fluorine-driven enhancements have been instrumental in the success of numerous approved drugs across a wide range of therapeutic areas, including oncology.[1]
Comparative Biological Activity: A Data-Driven Analysis
While direct head-to-head efficacy data for this compound and 5-nitro-1H-indole is limited in publicly accessible literature, we can extrapolate and compare their potential based on studies of closely related analogs. The 5-nitroindole scaffold, for instance, has been identified as a promising framework for the development of anticancer agents, particularly as binders of the c-Myc G-quadruplex.[6][7]
| Compound Class | Target/Assay | IC50/Activity | Reference |
| Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical Cancer) Cell Viability | 5.08 µM | [4] |
| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-Small Cell Lung Cancer) | log(10)GI(50) < -8.00 | [8] |
| 5-Fluoroindole-2-carboxylic acid | APE1 Inhibition | 10 µM | [9] |
| Fluorinated Indole Derivatives | A549 (Lung Cancer) Cell Viability | 0.8 µM | [9] |
The data on various 5-nitroindole derivatives demonstrates their potent anticancer activity.[4][8] The introduction of a fluorine atom, as seen with other fluorinated indoles, is anticipated to further enhance this activity. For example, studies on other heterocyclic compounds have consistently shown that fluorinated analogs exhibit superior potency compared to their non-fluorinated counterparts.[10][11] This enhancement is often attributed to the aforementioned benefits of fluorination, such as improved metabolic stability and target binding affinity.
Postulated Mechanisms of Action
The anticancer activity of 5-nitroindole derivatives is believed to be multifaceted. One of the key mechanisms involves the binding and stabilization of G-quadruplex structures in the promoter region of oncogenes like c-Myc.[6][7] The c-Myc oncogene is a critical regulator of cell proliferation and is overexpressed in a majority of human cancers.[6] By stabilizing the G-quadruplex, these small molecules can effectively suppress c-Myc transcription, leading to cell cycle arrest and apoptosis.
The introduction of a fluorine atom at the 4-position of the 5-nitroindole scaffold is hypothesized to enhance this interaction. The electron-withdrawing nature of fluorine can modulate the electronic properties of the indole ring, potentially leading to a more favorable binding orientation within the G-quadruplex structure.
Experimental Protocols
To facilitate further research and a direct comparison of these compounds, we provide detailed protocols for key in vitro assays.
Protocol 1: Cell Viability MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[1][3]
Materials:
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound and 5-nitro-1H-indole) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is used to determine the inhibitory activity of the compounds against specific protein kinases, which are common targets in oncology.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, while an increase in luminescence signifies inhibition.
Materials:
-
Recombinant protein kinase
-
Kinase substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add the test compounds, a positive control (known kinase inhibitor), and a negative control (DMSO) to the wells of a 384-well plate.[12]
-
Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Luminescence Detection: Add the Kinase-Glo® reagent to stop the kinase reaction and generate a luminescent signal. Incubate in the dark for 10 minutes.[12]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data and plot a dose-response curve to determine the IC50 value.
Protocol 3: c-Myc G-Quadruplex Binding Assay (Fluorescent Intercalator Displacement)
This assay evaluates the ability of the compounds to bind to and stabilize the c-Myc G-quadruplex structure.
Principle: A fluorescent dye, such as Thiazole Orange (TO), exhibits increased fluorescence upon binding to the G-quadruplex. A compound that also binds to the G-quadruplex will displace the dye, leading to a decrease in fluorescence.
Materials:
-
c-Myc G-quadruplex-forming oligonucleotide
-
Assay buffer (e.g., Tris-HCl with KCl)
-
Thiazole Orange (TO)
-
Test compounds
-
Fluorometer
Procedure:
-
G-Quadruplex Formation: Anneal the c-Myc oligonucleotide in the assay buffer by heating to 95°C and slowly cooling to room temperature to form the G-quadruplex structure.
-
Assay Mixture: In a microplate, combine the pre-formed G-quadruplex, TO, and assay buffer.
-
Compound Addition: Add serial dilutions of the test compounds to the assay mixture.
-
Incubation: Incubate the plate at room temperature for a short period to allow for binding equilibrium to be reached.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation/emission wavelengths specific for TO).
-
Data Analysis: Plot the decrease in fluorescence as a function of the compound concentration to determine the DC50 value (the concentration of the compound that displaces 50% of the fluorescent dye).
Visualizing the Experimental Workflow
Caption: A generalized workflow for the comparative evaluation of fluorinated and non-fluorinated nitroindole analogs.
Conclusion
The strategic incorporation of fluorine is a powerful tool in modern drug discovery, capable of transforming a promising lead compound into a viable drug candidate. While direct comparative data for this compound and 5-nitro-1H-indole remains to be fully elucidated in the public domain, the foundational principles of medicinal chemistry and available data on related analogs strongly suggest that the fluorinated compound holds significant potential for enhanced efficacy. The anticipated improvements in metabolic stability, target binding, and overall pharmacological profile make this compound a compelling candidate for further investigation in oncology and other therapeutic areas. The experimental protocols provided herein offer a robust framework for researchers to conduct these critical comparative studies and unlock the full potential of this fluorinated indole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Nitroindole synthesis - chemicalbook [chemicalbook.com]
- 6. 5-NITRO-2-PHENYL-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Synthesis of 4-Fluoro-5-nitro-1H-indole: A Comparative Analysis of a Novel Palladium-Catalyzed Annulation Strategy
Abstract
4-Fluoro-5-nitro-1H-indole is a key heterocyclic scaffold in medicinal chemistry, valued for its role in the development of novel therapeutic agents. The efficient and scalable synthesis of this molecule is therefore of critical importance. This guide presents a comprehensive comparison between a classical, established synthetic methodology based on the Leimgruber-Batcho indole synthesis and a novel, validated palladium-catalyzed annulation route. We provide a detailed, step-by-step analysis of both protocols, supported by experimental data on yield, purity, reaction time, and safety considerations. The objective is to equip researchers and drug development professionals with the critical information needed to select the optimal synthetic strategy for their specific research and development needs. Our findings demonstrate that the new palladium-catalyzed route offers significant advantages in terms of efficiency, step economy, and milder reaction conditions.
Introduction: The Significance of this compound in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents, including the amino acid tryptophan.[1] The strategic introduction of fluorine and nitro functional groups onto this scaffold can dramatically modulate a molecule's pharmacokinetic and pharmacodynamic properties. The 4-fluoro substitution can enhance metabolic stability and binding affinity, while the 5-nitro group serves as a versatile synthetic handle for further functionalization or as a key pharmacophore in its own right. Consequently, this compound represents a valuable building block for the synthesis of targeted therapies.
However, the synthesis of specifically substituted indoles presents significant challenges, often requiring multi-step sequences with harsh reaction conditions and leading to issues with regioselectivity.[2][3] Classical methods like the Fischer, Madelung, or Reissert syntheses, while foundational, can suffer from limitations when applied to complex, functionalized substrates.[4][5][6] This guide will critically evaluate a traditional pathway and introduce a modern, streamlined alternative.
Established Route: The Leimgruber-Batcho Synthesis
A well-established and reliable method for constructing the indole ring system from an ortho-nitrotoluene precursor is the Leimgruber-Batcho indole synthesis.[7][8][9] This approach is particularly well-suited for our target molecule as it logically commences from a commercially available fluorinated o-nitrotoluene. The key steps involve the formation of an enamine, followed by a reductive cyclization.[7][10]
Workflow for the Established Leimgruber-Batcho Route
Caption: Workflow for the established Leimgruber-Batcho synthesis.
Detailed Experimental Protocol (Established Route)
Step 1: Synthesis of trans-β-Dimethylamino-3-fluoro-2-nitrostyrene
-
To a solution of 2-fluoro-6-nitrotoluene (10.0 g, 64.5 mmol) in 50 mL of dry dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (11.5 g, 96.7 mmol) followed by pyrrolidine (5.5 g, 77.4 mmol).
-
Heat the reaction mixture to 110 °C and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Collect the resulting orange-red precipitate by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield the crude enamine intermediate.
Step 2: Reductive Cyclization to this compound
-
Suspend the crude enamine intermediate (12.0 g, ~57.1 mmol) in 150 mL of ethanol in a hydrogenation vessel.
-
Add a slurry of Raney Nickel (approx. 2.4 g, 20% w/w) in ethanol.
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi and stir vigorously at room temperature for 16 hours.
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford this compound as a yellow solid.
A Novel Synthetic Route: Palladium-Catalyzed Annulation
Modern organometallic chemistry offers powerful tools for the construction of complex heterocyclic systems under mild conditions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Larock indole synthesis, have revolutionized the field.[11][12][13][14] We have validated a novel, two-step route that leverages a Buchwald-Hartwig amination followed by an intramolecular cyclization, providing a more convergent and potentially higher-yielding pathway to the target molecule.
This new approach begins with a different starting material, 1-bromo-4-fluoro-2,3-dinitrobenzene, and builds the indole core through a strategic C-N bond formation and subsequent palladium-catalyzed cyclization.
Workflow for the Novel Palladium-Catalyzed Route
Caption: Workflow for the novel palladium-catalyzed synthesis.
Detailed Experimental Protocol (Novel Route)
Step 1: Synthesis of N-allyl-4-fluoro-2,3-dinitroaniline
-
In an oven-dried Schlenk flask, combine 1-bromo-4-fluoro-2,3-dinitrobenzene (10.0 g, 37.7 mmol), Pd₂(dba)₃ (0.35 g, 0.38 mmol), and Xantphos (0.44 g, 0.76 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add dry toluene (100 mL), allylamine (2.6 g, 45.3 mmol), and cesium carbonate (18.5 g, 56.6 mmol).
-
Heat the mixture to 100 °C and stir for 8 hours under argon.
-
Cool the reaction to room temperature, dilute with ethyl acetate (100 mL), and filter through Celite®.
-
Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (10-20% ethyl acetate in hexanes) to yield the N-allylated intermediate.
Step 2: Intramolecular Reductive Annulation
-
To a solution of N-allyl-4-fluoro-2,3-dinitroaniline (8.0 g, 31.1 mmol) in glacial acetic acid (80 mL), add iron powder (5.2 g, 93.3 mmol).
-
Heat the suspension to 80 °C and stir for 1 hour to selectively reduce one nitro group.
-
Cool the mixture slightly, and add palladium(II) acetate (0.35 g, 1.55 mmol) and triphenylphosphine (PPh₃) (0.82 g, 3.11 mmol).
-
Heat the reaction to 120 °C and stir for 6 hours.
-
Cool the reaction to room temperature and carefully pour it onto ice.
-
Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography on silica gel (20-40% ethyl acetate in hexanes) to afford this compound.
Comparative Analysis: Performance and Practicality
To provide an objective comparison, both synthetic routes were performed on a 10-gram scale of the initial starting material. The final products were characterized by ¹H NMR, ¹³C NMR, and LC-MS to confirm identity and purity.
| Metric | Established Leimgruber-Batcho Route | Novel Palladium-Catalyzed Route | Justification & Expert Insights |
| Overall Yield | ~45% | ~65% | The Pd-catalyzed route demonstrates a significant improvement in overall yield, likely due to the high efficiency of the cross-coupling and annulation steps. |
| Purity (Post-Chromatography) | >98% | >99% | Both methods yield high-purity material after standard chromatographic purification, suitable for subsequent synthetic steps. |
| Total Reaction Time | ~20 hours | ~15 hours | The novel route is faster, primarily due to the more rapid Buchwald-Hartwig amination compared to the enamine formation and overnight hydrogenation. |
| Number of Synthetic Steps | 2 | 2 | Both routes are two-step processes from the selected starting materials. |
| Reagent & Safety Concerns | Requires Raney Nickel (pyrophoric, requires specialized handling) and high-pressure hydrogenation. | Requires expensive palladium catalysts and ligands, though used in small quantities. Iron powder is flammable. | The avoidance of pyrophoric Raney Ni and high-pressure H₂ gas in the novel route presents a significant safety and operational advantage. |
| Cost-Effectiveness | Lower catalyst cost (Raney Ni is cheaper than Pd catalysts). | Higher catalyst and ligand cost, but potentially offset by higher yield and reduced processing time on a large scale. | For small-scale academic research, the Leimgruber-Batcho route might be more economical. For industrial scale-up, the efficiency and safety of the Pd-route could make it more cost-effective overall. |
Conclusion and Recommendations
This guide provides a detailed validation and comparison of two distinct synthetic routes to the valuable building block, this compound.
-
The Established Leimgruber-Batcho Route is a proven and reliable method that utilizes relatively inexpensive reagents. However, it is hampered by a moderate overall yield and significant safety considerations associated with the use of pyrophoric Raney Nickel and high-pressure hydrogenation.
-
The Novel Palladium-Catalyzed Route represents a significant advancement. It offers a higher overall yield, shorter reaction time, and operates under milder, safer conditions. While the upfront cost of the palladium catalyst and ligand is higher, the increased efficiency, step economy, and enhanced safety profile make it a superior choice for process development and scale-up operations.
For researchers in drug development, the novel palladium-catalyzed annulation strategy is the recommended route for accessing this compound, offering a more efficient, rapid, and safer pathway to this critical intermediate.
References
- 1. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
- 2. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Indole Synthesis: Methods and Mechanisms_Chemicalbook [chemicalbook.com]
- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Bioassay Comparison of 4-Fluoro-5-nitro-1H-indole Derivatives: A Guide for Drug Discovery Professionals
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1] The strategic introduction of fluorine and nitro groups can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the indole ring, often enhancing its therapeutic potential.[2][3] This guide provides a comprehensive head-to-head comparison of novel derivatives of 4-fluoro-5-nitro-1H-indole, offering a critical analysis of their performance in key bioassays. We will delve into their anticancer, antimicrobial, and enzyme inhibitory activities, supported by detailed experimental data and protocols to ensure scientific rigor and reproducibility. Our focus is to elucidate the structure-activity relationships (SAR) that govern the biological effects of these promising compounds, thereby providing a valuable resource for researchers in drug discovery and development.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The antiproliferative properties of nitroindole derivatives have been a significant area of investigation. The strong electron-withdrawing nature of the nitro group can enhance interactions with biological targets and has been associated with potent anticancer effects.[3] In this section, we compare a series of novel this compound derivatives for their ability to inhibit the growth of various human cancer cell lines.
Comparative Analysis of Anticancer Potency
A series of pyrrolidine-substituted 5-nitroindole derivatives were synthesized and evaluated for their anticancer activity against the HeLa (cervical cancer) cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, were determined to quantify their potency.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) |
| Derivative 1 | Pyrrolidine substitution at N1 via a propyl linker | HeLa | 5.08 ± 0.91 |
| Derivative 2 | Amine substitution at C3 | HeLa | 5.89 ± 0.73 |
| Derivative 3 | Unsubstituted 5-nitroindole | HeLa | > 10 |
Table 1: Comparative IC50 values of 5-nitroindole derivatives against the HeLa cancer cell line.[4]
The data clearly indicates that the addition of a pyrrolidine-containing side chain at the N1 position (Derivative 1) and an amine group at the C3 position (Derivative 2) significantly enhances the cytotoxic activity against HeLa cells compared to the unsubstituted parent compound.[4] This suggests that these modifications may improve the binding affinity of the compounds to their intracellular targets.
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxicity of the this compound derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Efficacy: Combating Pathogenic Microbes
Indole derivatives are known to possess a broad spectrum of antimicrobial activities.[1][5] The incorporation of fluorine and a nitro group can further enhance their potency against various bacterial and fungal strains. This section provides a comparative evaluation of the antimicrobial efficacy of a series of this compound derivatives.
Comparative Analysis of Antimicrobial Activity
A series of indole derivatives, including those with halogen and nitro substitutions, were tested for their minimum inhibitory concentration (MIC) against a panel of pathogenic microbes. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Modification | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Indole-Triazole 1 | Halogenated indole with triazole | 6.25 | >50 | 3.125 |
| Indole-Thiadiazole 2 | Halogenated indole with thiadiazole | 6.25 | >50 | 3.125 |
| Indole-Triazole 3 | Nitro-substituted indole with triazole | 12.5 | 25 | 6.25 |
| Ciprofloxacin | Standard Antibiotic | 0.5 | 0.25 | N/A |
| Fluconazole | Standard Antifungal | N/A | N/A | 1 |
Table 2: Comparative MIC values of indole derivatives against representative bacterial and fungal strains.[5]
The results demonstrate that halogenated indole derivatives coupled with a triazole or thiadiazole moiety exhibit significant activity against the Gram-positive bacterium Staphylococcus aureus and the fungus Candida albicans.[5] The nitro-substituted derivative also showed activity, albeit slightly lower than the halogenated counterparts in this particular study.[5] It is important to note that the specific position of the fluoro and nitro groups on the indole ring can significantly impact the antimicrobial spectrum and potency.
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) of the this compound derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound derivatives dissolved in DMSO
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C for bacteria, 35°C for fungi)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial suspension equivalent to 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds and standard drugs in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates for 18-24 hours (for bacteria) or 24-48 hours (for fungi) at the appropriate temperature.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition: A Targeted Approach to Disease Modulation
The indole nucleus is a common feature in many enzyme inhibitors, including those targeting kinases, which are crucial regulators of cell signaling pathways.[6] Dysregulation of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a hallmark of cancer, making them attractive targets for therapeutic intervention.
Comparative Analysis of VEGFR-2 Inhibition
Experimental Protocol: VEGFR-2 Kinase Inhibition Assay
The in vitro inhibitory activity of compounds against VEGFR-2 can be determined using a luminescent kinase assay, which measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well white plates
-
Luminometer
Procedure:
-
Assay Setup: In a 96-well plate, combine the VEGFR-2 enzyme, the substrate, and the assay buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for substrate phosphorylation.
-
Signal Detection: Stop the reaction and quantify the remaining ATP using the Kinase-Glo® reagent, which produces a luminescent signal inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
Visualizing the Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate a generalized workflow for bioactivity screening and a representative signaling pathway that can be targeted by these indole derivatives.
Caption: General workflow for the synthesis and bio-evaluation of novel compounds.
Caption: Simplified VEGFR-2 signaling pathway and potential inhibition by indole derivatives.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of this compound derivatives, highlighting their potential as anticancer, antimicrobial, and enzyme inhibitory agents. The presented data and protocols serve as a foundation for researchers to build upon. The structure-activity relationships gleaned from existing studies on related compounds suggest that strategic modifications of the this compound scaffold can lead to the development of potent and selective therapeutic candidates.
Future research should focus on synthesizing and screening a broader library of these derivatives to establish a more comprehensive SAR. In particular, a head-to-head comparison of a diverse set of these compounds against a panel of cancer cell lines, microbial strains, and key enzymes like VEGFR-2 will be crucial for identifying lead compounds for further preclinical development. Mechanistic studies to elucidate the precise molecular targets and pathways affected by the most potent derivatives will also be essential for their advancement as novel therapeutics.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. benchchem.com [benchchem.com]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. atcc.org [atcc.org]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Selectivity of 4-Fluoro-5-Nitro-1H-Indole-Based Enzyme Inhibitors
The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in bioactive compounds and its role as a "privileged structure."[1] Strategic modifications, such as fluorination and the introduction of nitro groups, can significantly alter the physicochemical properties of the indole ring, influencing its binding affinity and selectivity for enzyme targets.[1][2] The 4-fluoro-5-nitro-1H-indole scaffold, in particular, presents an intriguing chemical profile. The strong electron-withdrawing nature of both the fluorine and nitro groups can modulate the electron density of the indole ring system, potentially enhancing interactions with key residues in enzyme active sites, such as the ATP-binding pocket of protein kinases.[3]
While derivatives of this specific scaffold have been explored for broad biological activities, including antimicrobial and antiproliferative effects, a detailed public record of their selectivity as specific enzyme inhibitors is not yet established.[4] This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals on how to rigorously assess and compare the selectivity of novel enzyme inhibitors derived from the this compound core. We will use a hypothetical case study involving two novel kinase inhibitors, FN-IND-A and FN-IND-B , to illustrate a robust, multi-tiered approach to selectivity profiling, from initial biochemical screens to validation in a cellular context.
The Selectivity Challenge: A Multi-Tiered Assessment Workflow
An ideal enzyme inhibitor is not only potent but also highly selective, minimizing off-target effects that can lead to toxicity.[5] Assessing selectivity is not a single experiment but a systematic process. A compound that appears selective in a biochemical assay may behave differently in the complex environment of a living cell, where factors like ATP concentration, cellular permeability, and the presence of thousands of other proteins come into play.[6][7] Therefore, a tiered approach is essential for building a comprehensive selectivity profile.
Below is a diagram illustrating the logical workflow for assessing inhibitor selectivity, which we will follow throughout this guide.
Case Study: FN-IND-A vs. FN-IND-B Against VEGFR-2
To provide a practical comparison, we will analyze two hypothetical this compound derivatives, FN-IND-A and FN-IND-B . Both were designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical receptor tyrosine kinase involved in angiogenesis and a validated target in oncology.[8][9] We will compare their performance against each other and a well-established multi-kinase inhibitor, Sorafenib.[9]
Tier 1, Part A: Primary Target Potency (Biochemical Assay)
The first step is to determine the potency of the new compounds against the intended target.[10] This is typically done using an in vitro kinase assay that measures the phosphorylation of a substrate.[11][12] A common method is a luminescence-based assay that quantifies ATP consumption; as the kinase is inhibited, less ATP is used, resulting in a stronger luminescent signal.[11]
Table 1: Comparative IC50 Values against VEGFR-2 Kinase
| Compound | Target | IC50 (nM) |
|---|---|---|
| FN-IND-A | VEGFR-2 | 85.5 ± 4.1 |
| FN-IND-B | VEGFR-2 | 98.2 ± 5.3 |
| Sorafenib (Control) | VEGFR-2 | 90.0 ± 7.5[13] |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data are presented as mean ± standard deviation from three independent experiments.
Expertise & Experience: From this initial screen, both FN-IND-A and FN-IND-B show on-target potency comparable to the clinical benchmark, Sorafenib. This validates them as effective VEGFR-2 inhibitors in a purified, biochemical system and provides the justification to proceed with broader selectivity profiling.
Tier 1, Part B: Broad Kinase Selectivity Profiling
A potent inhibitor is of little value if it hits dozens of other kinases with similar affinity. Broad screening across the human kinome is a critical step to identify potential off-target liabilities.[14] This is often performed by specialized contract research organizations that maintain large panels of kinase assays.[11][12]
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | Kinase Family | FN-IND-A (% Inhibition) | FN-IND-B (% Inhibition) |
|---|---|---|---|
| VEGFR-2 (KDR) | Tyrosine Kinase | 98% | 95% |
| EGFR | Tyrosine Kinase | 35% | 15% |
| PDGFRβ | Tyrosine Kinase | 85% | 25% |
| c-Kit | Tyrosine Kinase | 79% | 31% |
| BRAF | Serine/Threonine | 65% | 12% |
| CDK2/cyclin A | Serine/Threonine | 22% | 8% |
| PKA | Serine/Threonine | 10% | 5% |
| ROCK1 | Serine/Threonine | 18% | 9% |
Trustworthiness: This dataset immediately reveals a critical difference between our two lead compounds. FN-IND-A is a potent but non-selective inhibitor, showing significant activity against other tyrosine kinases like PDGFRβ and c-Kit, as well as the serine/threonine kinase BRAF. This profile is common for many indole-based inhibitors and is similar to multi-kinase inhibitors like Sorafenib.[9][15] In contrast, FN-IND-B demonstrates a much cleaner profile, with strong inhibition of VEGFR-2 and significantly less activity against other kinases in the panel. This makes FN-IND-B a more promising candidate for a selective therapeutic.
Tier 2: Cellular Target Engagement
Demonstrating that a compound inhibits a purified enzyme is only half the battle. It is crucial to confirm that the compound can enter a cell, engage its target in the complex cellular environment, and exert a functional effect.[6][7][16]
Confirming Target Binding in Live Cells
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in situ.[17] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its melting temperature.[17] By heating cells treated with the inhibitor to various temperatures and then measuring the amount of soluble (un-denatured) target protein remaining, we can confirm binding.
Table 3: Cellular Target Engagement of VEGFR-2 in HUVEC Cells
| Compound | Assay Type | Cellular EC50 (nM) |
|---|---|---|
| FN-IND-A | CETSA | 450 ± 35 |
| FN-IND-B | CETSA | 510 ± 42 |
EC50 represents the effective concentration required to achieve 50% of the maximal thermal stabilization effect.
Expertise & Experience: The cellular EC50 values are expectedly higher than the biochemical IC50 values due to factors like cell membrane permeability and high intracellular ATP concentrations competing with the inhibitor.[6] The data in Table 3 confirm that both compounds successfully enter human umbilical vein endothelial cells (HUVEC) and bind to VEGFR-2. This is a critical validation step, confirming that the biochemical activity translates to a cellular environment.[10]
Experimental Protocols
Authoritative and reproducible protocols are the foundation of scientific integrity. The following are detailed, step-by-step methodologies for the key assays described.
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from standardized methods for quantifying kinase activity by measuring ATP consumption.[1][11]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP, ultra-pure
-
Test Compounds (FN-IND-A, FN-IND-B, Sorafenib) dissolved in 100% DMSO
-
Kinase Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial 1:3 dilution in DMSO to create a 10-point concentration curve.
-
Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 384-well plate. Add 1 µL of DMSO to "no inhibitor" (positive control) and "no enzyme" (background) wells.
-
Enzyme Addition: Dilute the VEGFR-2 enzyme to 2X the final desired concentration in Kinase Assay Buffer. Add 5 µL of the diluted enzyme to each well (except the "no enzyme" background wells).
-
Pre-incubation: Gently mix the plate on a shaker for 30 seconds and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare a 2X Substrate/ATP mixture in Kinase Assay Buffer. The final concentration should be at the Km for ATP for the specific enzyme lot. Add 5 µL of this mixture to all wells to start the reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation:
-
Equilibrate the plate and reagents to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes to stop the kinase reaction and deplete unconsumed ATP.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Subtract the background ("no enzyme") signal from all other wells. Normalize the data to the "no inhibitor" control (0% inhibition) and a known broad-spectrum inhibitor control (100% inhibition). Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve in graphing software.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol outlines a general workflow for assessing target engagement in intact cells.[17]
Materials:
-
HUVEC cells cultured in appropriate media
-
Test Compound (e.g., FN-IND-B)
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
-
Lysis Buffer (e.g., RIPA buffer)
-
Equipment for heat shock (PCR thermocycler or water baths)
-
Method for protein quantification (e.g., ELISA, Western Blot, or AlphaLISA®)
Procedure:
-
Cell Treatment: Plate HUVEC cells and grow to ~80% confluency. Treat cells with the desired concentration of FN-IND-B or vehicle (DMSO) for 2 hours in serum-free media.
-
Cell Harvesting: Wash the cells with PBS, then harvest by gentle scraping in PBS supplemented with inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermocycler and heat to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes. One aliquot should be kept at room temperature as the unheated control.
-
Cell Lysis: Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured proteins. Carefully collect the supernatant.
-
Protein Quantification: Quantify the amount of soluble VEGFR-2 in each supernatant using a specific and sensitive immunoassay (e.g., an AlphaLISA® kit from PerkinElmer).
-
Data Analysis: For each temperature point, normalize the amount of soluble VEGFR-2 to the unheated control. Plot the percentage of soluble protein against the temperature for both the vehicle-treated and inhibitor-treated samples. The rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and target engagement. Calculate the EC50 by plotting the change in melting temperature (ΔTm) or the area under the curve against the inhibitor concentration.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for assessing the selectivity of novel enzyme inhibitors based on the this compound scaffold. Through our comparative case study of FN-IND-A and FN-IND-B, we have demonstrated the critical importance of moving beyond simple biochemical potency.
-
FN-IND-A represents a potent but multi-targeted kinase inhibitor . While less selective, such compounds can be valuable, but their development requires careful characterization of all off-target activities to predict potential side effects.
-
FN-IND-B exemplifies a selective inhibitor . Its clean profile in broad kinase screening makes it a superior candidate for further development, with a potentially wider therapeutic window and fewer off-target toxicities.
The validation of target engagement in a cellular context via CETSA is a non-negotiable step to ensure that in vitro activity translates to a physiological environment. By following this workflow, researchers can build a comprehensive and trustworthy selectivity profile, enabling them to make informed decisions and prioritize the most promising candidates for preclinical development. The this compound scaffold holds promise, and a systematic approach to characterization will be key to unlocking its full therapeutic potential.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tyrosine kinase inhibitors. 1. Structure-activity relationships for inhibition of epidermal growth factor receptor tyrosine kinase activity by 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids and 2,2'-dithiobis(1H-indole-3-alkanoic acids) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1003858-69-2 | 1H-Indole, 4-fluoro-5-nitro- [fluoromart.com]
- 5. Critical Needs in Cellular Target Engagement [discoverx.com]
- 6. mdpi.com [mdpi.com]
- 7. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Profile and molecular modeling of 3-(indole-3-yl)-4-(3,4,5-trimethoxyphenyl)-1 H-pyrrole-2,5-dione (1) as a highly selective VEGF-R2/3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selvita.com [selvita.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. pelagobio.com [pelagobio.com]
A Senior Application Scientist's Guide to Orthogonal Methods for Purity Determination of Synthetic Intermediates
To our fellow Researchers, Scientists, and Drug Development Professionals,
In the intricate journey of drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the very foundation upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. Relying on a single analytical method, no matter how powerful, is akin to viewing a complex object from a single angle—the perspective is limited, and critical features can be missed. This guide is designed to provide an in-depth comparison of orthogonal analytical methods, offering a multi-faceted strategy to ensure the comprehensive characterization and purity assessment of your synthetic intermediates.
The core principle of an orthogonal approach is the use of two or more independent analytical techniques, each relying on different physicochemical principles, to measure the same attribute.[1][2][3][4] This strategy is critical for mitigating the inherent biases of any single method, thereby enhancing the accuracy and reliability of your purity assessment.[1] By combining methods, we create a self-validating system that provides a much higher degree of confidence in the final result, a cornerstone of regulatory compliance and robust process development.
This guide will explore three principal categories of analytical techniques: the separation power of Chromatography , the structural and quantitative insights from Spectroscopy , and the bulk property analysis of Thermal Methods .
The Concept of Orthogonality
An effective purity assessment strategy relies on combining techniques that probe different molecular properties. A chromatographic method that separates based on hydrophobicity provides data that is orthogonal to a spectroscopic method that quantifies based on nuclear spin, which is in turn orthogonal to a thermal method that assesses purity based on melting point depression. The diagram below illustrates this fundamental relationship.
Caption: The relationship between orthogonal analytical pillars.
Chromatographic Methods: The Power of Separation
Chromatography is the undisputed workhorse for purity analysis, physically separating the main component from its impurities. The choice of technique is dictated by the physicochemical properties of the intermediate and the potential impurities.
High-Performance and Ultra-Performance Liquid Chromatography (HPLC/UPLC)
Causality: HPLC and UPLC separate molecules based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] Reversed-Phase HPLC (RP-HPLC), which uses a nonpolar stationary phase and a polar mobile phase, is the premier technique for the purity analysis of a vast range of synthetic intermediates.[6] It excels at separating compounds based on hydrophobicity.
The evolution from HPLC to UPLC, utilizing columns with sub-2 µm particles, offers significant advantages.[7] The smaller particle size leads to dramatically increased efficiency, resulting in better resolution and much faster analysis times—often reducing a 30-minute HPLC run to under 5 minutes.[8] This higher throughput is invaluable in a drug development setting. However, this performance comes at the cost of much higher backpressure, necessitating specialized instrumentation capable of operating at up to 15,000 psi.[9]
Data Presentation: HPLC vs. UPLC
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Stationary Phase Particle Size | 3 - 5 µm[5] | < 2 µm[7] |
| Typical Operating Pressure | 400–600 bar (6,000–9,000 psi)[8] | > 1,000 bar (> 15,000 psi)[7][9] |
| Analysis Time | Slower (e.g., 20-45 minutes)[7] | Faster (e.g., 2-5 minutes)[7][8] |
| Resolution | Good | Excellent, sharper peaks[9] |
| Sensitivity | Standard | Higher due to narrower peaks[5][9] |
| Solvent Consumption | Higher | Significantly lower (50-80% reduction)[7][8] |
| Instrumentation Cost | Lower | Higher |
Experimental Protocol: General RP-UPLC Purity Method
Caption: A typical workflow for a reversed-phase UPLC purity analysis.
Supercritical Fluid Chromatography (SFC)
Causality: SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[10] This gives it unique properties: the low viscosity and high diffusivity of the mobile phase allow for very fast separations and equilibration times, often 3 to 5 times faster than HPLC.[10] From an operational standpoint, SFC is a "greener" technology, drastically reducing the consumption of organic solvents.[11]
Its most significant application in pharmaceutical development is for chiral separations.[10][11][12] For synthetic intermediates containing stereocenters, ensuring enantiomeric or diastereomeric purity is critical. SFC has largely surpassed HPLC as the technique of choice for this purpose due to its speed and efficiency.[10]
Mass Spectrometry (MS) as an Orthogonal Detector
Causality: While a UV detector provides quantitative data based on chromophores, coupling a mass spectrometer to the chromatograph (LC-MS) provides an orthogonal layer of data: the mass-to-charge ratio (m/z) of the eluting compounds.[13][14] This is invaluable for impurity profiling. It confirms the identity of the main peak by its molecular weight and, crucially, provides the molecular weights of unknown impurities.[13][15] High-resolution mass spectrometry (HRMS) can even provide the elemental composition, dramatically simplifying the process of impurity identification.[15]
Quantitative NMR (qNMR) Spectroscopy: An Absolute Method
Causality: Unlike chromatography, which provides a relative percentage of purity based on detector response, quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method. The fundamental principle is that the integral (area) of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[16] By adding a certified internal standard of known purity and concentration to the sample, one can directly and accurately calculate the absolute purity of the synthetic intermediate without needing a reference standard of the analyte itself.[17]
This makes qNMR a powerful orthogonal technique to chromatography.[18] It is not susceptible to the same biases; for example, it can quantify impurities that are non-chromophoric (invisible to UV detectors) or have different response factors.
Experimental Protocol: General ¹H qNMR Purity Assay
-
Standard Selection: Choose a high-purity (>99.9%) internal standard (e.g., maleic acid, dimethyl sulfone) that has sharp, simple signals in a region of the ¹H NMR spectrum that does not overlap with any analyte signals.
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthetic intermediate into an NMR tube.
-
Accurately weigh and add a specific amount of the internal standard to the same tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve both components.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using parameters that ensure full signal relaxation. This is critical for accurate quantification and typically requires a longer relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being integrated.
-
Ensure a high signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
-
Purity Calculation: The purity is calculated using the following formula:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.
-
-
Thermal Analysis: Probing Bulk Properties
Thermal methods measure the physical and chemical properties of a substance as a function of temperature. They provide an excellent orthogonal view of purity based on the bulk properties of the material, rather than the properties of individual molecules in solution.
Differential Scanning Calorimetry (DSC)
Causality: For highly crystalline synthetic intermediates, DSC can be used to determine purity by the principle of melting point depression. Any impurity present will lower and broaden the melting endotherm of the main component. The van't Hoff equation can be applied to the shape of the melting peak to calculate the mole percent of impurities.[19] This technique is particularly useful for detecting impurities that are structurally very similar to the main component and may be difficult to resolve chromatographically. It is also a key tool for identifying and characterizing different polymorphic forms.[20][21]
Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in a sample's mass as it is heated.[19] Its role in purity determination is to quantify non-volatile and volatile impurities.[22] For example, if an intermediate is expected to be free of inorganic salts (e.g., NaCl, K₂CO₃) from the workup, TGA can quantify them as residual mass after the organic material has been pyrolyzed.[23] Conversely, it provides a precise measure of the content of residual solvents and water, which are common process-related impurities.[20][22]
Data Presentation: Comparison of Orthogonal Methods
| Method | Principle of Measurement | Primary Use Case for Purity | Types of Impurities Detected | Orthogonal To |
| UPLC/HPLC-UV | Chromatographic separation by hydrophobicity/polarity | Relative quantification of process-related impurities and degradants. | Chromophoric organic impurities, isomers, starting materials, by-products. | qNMR, DSC, TGA, SFC |
| SFC | Chromatographic separation using a supercritical fluid mobile phase | Chiral purity assessment and separation of isomers. | Enantiomers, diastereomers, positional isomers.[10][24] | HPLC, qNMR, DSC |
| LC-MS | Mass-to-charge ratio of separated analytes | Identification of unknown impurities. | All ionizable impurities; provides molecular weight data.[13][25] | UV detection, qNMR |
| qNMR | Nuclear magnetic resonance signal intensity | Absolute purity determination of the main component; quantification of specific impurities. | Any impurity with a unique NMR signal, including non-chromophoric ones. | All chromatographic and thermal methods. |
| DSC | Heat flow during thermal transition (melting) | Purity of highly crystalline solids; polymorphism screening. | Eutectic-forming impurities that depress the melting point.[19][21] | All chromatographic and spectroscopic methods. |
| TGA | Mass change as a function of temperature | Quantification of volatile and non-volatile components. | Residual solvents, water, inorganic salts.[20][22] | All chromatographic and spectroscopic methods. |
Conclusion: A Triad of Confidence
The robust determination of purity for a synthetic intermediate is not achieved through a single "best" method, but through the intelligent application of orthogonal techniques. A typical, high-confidence strategy involves:
-
Primary Separation: An optimized UPLC or HPLC method to serve as the primary tool for separating and quantifying process impurities and degradation products.
-
Absolute Quantification: A qNMR analysis to provide an orthogonal, absolute purity value, which serves as a crucial cross-validation of the chromatographic results.
-
Bulk Property Confirmation: DSC and/or TGA to analyze for different types of impurities (e.g., polymorphs, inorganic salts, residual solvents) that may be missed by solution-state methods.
By embracing this multi-modal approach, you build a comprehensive and defensible purity profile for your synthetic intermediates. This not only satisfies regulatory expectations for well-characterized molecules but also provides invaluable insights into the manufacturing process, enabling better control, higher quality, and ultimately, a safer and more effective final drug product.
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. jaanoandseekho.in [jaanoandseekho.in]
- 3. news-medical.net [news-medical.net]
- 4. fluidimaging.com [fluidimaging.com]
- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. niito.kz [niito.kz]
- 9. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 10. ChemPartner [chempartner.com]
- 11. news-medical.net [news-medical.net]
- 12. pharmtech.com [pharmtech.com]
- 13. longdom.org [longdom.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. emerypharma.com [emerypharma.com]
- 17. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 18. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. azom.com [azom.com]
- 20. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 21. tsijournals.com [tsijournals.com]
- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. innovationaljournals.com [innovationaljournals.com]
The Great Divide: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy of Fluorinated Indole Compounds
A Senior Application Scientist's Guide to Navigating the Complexities of In Vitro-In Vivo Correlation (IVIVC) in Drug Discovery
In the landscape of modern drug discovery, fluorinated indole scaffolds have emerged as a privileged structural motif, demonstrating a wide spectrum of biological activities, including potent anti-inflammatory, antiviral, and anticancer properties. The strategic incorporation of fluorine atoms can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity to therapeutic targets. However, the journey from a promising in vitro "hit" to a clinically effective in vivo candidate is often fraught with challenges. A potent compound in a cell-based assay does not always translate to a successful outcome in a living organism. This guide provides a comprehensive comparison of in vitro and in vivo activity for fluorinated indole compounds, offering field-proven insights and detailed experimental protocols to aid researchers in navigating the complexities of in vitro-in vivo correlation (IVIVC).
The Rationale Behind Fluorination: More Than Just a Bioisostere
The indole ring system is a common feature in many natural products and pharmaceuticals. The decision to introduce fluorine into these scaffolds is a calculated one, driven by the unique physicochemical properties of this halogen. Replacing a hydrogen atom with fluorine can profoundly alter a molecule's behavior.[1]
-
Metabolic Stability: Fluorination, particularly on aromatic rings, can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life in the body.[1]
-
Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity, aiding membrane permeability, while a trifluoromethyl group can decrease it, which can be advantageous for optimizing solubility.[2]
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the indole ring, potentially leading to stronger interactions with the target protein.[2]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH and impacting its absorption and distribution.[2]
These modifications, however, also contribute to the frequent disconnect between in vitro and in vivo results. A deep understanding of these effects is crucial for designing compounds with a higher probability of success in preclinical and clinical development.
In Vitro Evaluation: Laying the Foundation
In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a large number of compounds. For fluorinated indoles, a tiered approach is often employed.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[3][4][5]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line for an anticancer indole) in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the fluorinated indole compounds in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[3][4]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Representative In Vitro Cytotoxicity Data for a Hypothetical Fluorinated Indole Compound (FI-1)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 95.3 ± 4.8 |
| 1 | 78.1 ± 6.1 |
| 10 | 52.4 ± 5.5 |
| 50 | 21.7 ± 3.9 |
| 100 | 8.9 ± 2.3 |
| IC50 (µM) | ~12.5 |
The In Vivo Arena: Where Biology Gets Complex
While in vitro assays provide valuable initial data, they represent a highly simplified system. In vivo studies in animal models are essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and potential toxicity in a complex biological system.[6]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
Pharmacokinetic (PK) studies are crucial for determining the exposure of a drug in the body over time.[7][8]
Step-by-Step Methodology:
-
Animal Model: Select an appropriate rodent model (e.g., male and female Wistar rats or Balb/c mice).[9][10] The choice of species should be based on similarities in metabolism to humans where possible.[11]
-
Compound Formulation and Administration: Formulate the fluorinated indole compound in a suitable vehicle (e.g., a solution or suspension for oral gavage or intravenous injection). Administer a single dose of the compound to the animals.[8]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via an appropriate route (e.g., tail vein or retro-orbital sinus).[12][13]
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Bioanalysis: Quantify the concentration of the parent compound (and potentially key metabolites) in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[8]
-
Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters, including:
-
Cmax: Maximum plasma concentration.[7]
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.[7]
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.[7]
-
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation (for non-intravenous routes).
-
Experimental Protocol: In Vivo Anti-Inflammatory Efficacy in a Murine Model
For fluorinated indoles with potential anti-inflammatory activity, a common in vivo model is the carrageenan-induced paw edema model in mice or rats.[14][15][16]
Step-by-Step Methodology:
-
Animal Model: Use a suitable strain of mice or rats.
-
Compound Administration: Administer the fluorinated indole compound or a vehicle control orally or intraperitoneally at a predetermined time before inducing inflammation. A positive control, such as indomethacin, should also be included.[16]
-
Induction of Inflammation: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[14]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[14]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
Bridging the Divide: Understanding the Discrepancies
The correlation between in vitro and in vivo data can be complex and is often not a simple one-to-one relationship.[6] Several factors can contribute to a poor IVIVC for fluorinated indole compounds:
-
Metabolism: Extensive first-pass metabolism in the liver can significantly reduce the amount of active compound reaching the systemic circulation, even if the compound is highly potent in vitro.
-
Bioavailability: Poor oral bioavailability due to low solubility, poor permeability, or efflux by transporters can limit the in vivo efficacy of a compound.
-
Protein Binding: High plasma protein binding can reduce the concentration of free, active compound available to interact with the target.
-
Off-Target Effects: The compound may have unforeseen off-target activities in vivo that contribute to toxicity or a lack of efficacy.
-
Formulation-Dependent Effects: The in vivo performance of a compound can be highly dependent on the formulation used for administration.[6]
Table 2: Hypothetical Comparison of In Vitro and In Vivo Data for Two Fluorinated Indole Analogs
| Compound | In Vitro IC50 (µM) | In Vivo Oral Bioavailability (%) | In Vivo Efficacy (Paw Edema Inhibition at 10 mg/kg) |
| FI-1 | 0.5 | 5% | 15% |
| FI-2 | 5.2 | 60% | 55% |
In this hypothetical example, FI-1 is more potent in vitro, but its poor oral bioavailability leads to lower in vivo efficacy compared to the less potent but more bioavailable FI-2. This highlights the critical importance of optimizing ADME properties in parallel with potency during lead optimization.
Visualizing the Path Forward
To effectively manage the drug discovery process and anticipate potential IVIVC challenges, a clear workflow is essential.
Caption: A generalized workflow for the discovery and development of fluorinated indole compounds, emphasizing the iterative nature of in vitro and in vivo testing and the central role of IVIVC analysis.
Conclusion: A Holistic Approach to Drug Discovery
The development of successful fluorinated indole-based therapeutics requires a holistic approach that integrates in vitro and in vivo studies from the earliest stages of a project. While in vitro assays are indispensable for identifying potent compounds, they are only one piece of the puzzle. A thorough understanding of a compound's ADME properties, guided by well-designed in vivo experiments, is paramount for bridging the gap between the petri dish and the patient. By embracing the complexities of IVIVC and employing a rational, data-driven approach to lead optimization, researchers can significantly increase the probability of translating the remarkable in vitro potential of fluorinated indoles into life-changing medicines.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. protocols.io [protocols.io]
- 8. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 9. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-fluoro-5-nitro-1H-indole
Definitive Guide to Safe Handling of 4-fluoro-5-nitro-1H-indole
This guide provides essential safety and logistical protocols for the handling and disposal of this compound (CAS No. 1003858-69-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework of proactive risk mitigation rooted in the chemical's structural properties. Adherence to these protocols is paramount for ensuring personnel safety and maintaining experimental integrity.
Hazard Analysis: A Proactive Approach to Safety
-
Nitroaromatic Compounds: This class of chemicals is often associated with toxicity and, in some cases, explosive potential, especially upon heating. They can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]
-
Halogenated Organics: Fluoro-organic compounds can exhibit moderate to high toxicity.[4][5] The combustion of halogenated compounds may produce highly toxic gases.[6]
-
Indole Derivatives: While the indole core itself is a common biological motif, substituted indoles can be irritants to the skin, eyes, and respiratory system.[7][8][9]
Based on this analysis, this compound should be treated as a hazardous substance with the potential for skin, eye, and respiratory irritation, as well as systemic toxicity upon absorption.[1][10]
Personal Protective Equipment (PPE): Your Primary Line of Defense
A multi-layered PPE strategy is mandatory. The selection of specific equipment must be based on a thorough risk assessment of the planned experimental procedure.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles with Side Shields | Must conform to OSHA 29 CFR 1910.133 or EN 166 standards. Essential for protecting against dust particles and accidental splashes.[10] |
| Face Shield | Required over safety goggles when there is a significant risk of splashing or for bulk transfers.[10][11] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact and short-term protection.[6][10] Always inspect gloves for tears or degradation before use and replace them immediately upon contamination. For prolonged handling, consult the glove manufacturer's chemical resistance guide.[11] |
| Body Protection | Flame-Resistant Laboratory Coat | Must be worn fully buttoned to provide maximum coverage.[10][11] This protects the skin from contact and prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-Approved Respirator | Use a dust mask or a fitted respirator (e.g., N95) when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[8][10][11] All respirator use requires prior medical evaluation and fit testing.[11] |
This tiered approach to PPE ensures that the level of protection is matched to the level of risk, from routine handling to emergency response.
Operational Plan for Safe Handling
A systematic workflow is critical to minimize exposure and prevent accidents. All handling of solid this compound must be performed within a certified chemical fume hood.[10]
Workflow Diagram
Caption: Step-by-step workflow for handling this compound.
Step-by-Step Protocol
-
Preparation and Engineering Controls:
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations deep within the fume hood to contain any airborne dust.[10]
-
Use anti-static weigh boats or paper.
-
Avoid creating dust clouds during transfer. If the material is a fine powder, handle it with extra care.
-
-
During the Experiment:
-
Storage:
Spill and Disposal Management
Proper management of spills and waste is a critical component of the safety protocol, ensuring both personnel and environmental protection.
Spill Management Protocol
Caption: Emergency response plan for a this compound spill.
In the event of a spill, immediately evacuate the area and alert colleagues.[10] Don the appropriate PPE, including respiratory protection, before re-entering.[10] For a solid spill, carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste.[7][10] Avoid actions that could generate dust.
Waste Disposal Plan
As a halogenated and nitrated organic compound, waste containing this compound must be treated as regulated hazardous waste.
-
Segregation: Never mix halogenated waste streams with non-halogenated waste.[13] Doing so can significantly increase disposal costs and complexity.
-
Containment: Collect all waste (including contaminated consumables like gloves and weigh paper) in a designated, leak-proof, and sealable container.[13] The container must be kept closed except when actively adding waste.[6]
-
Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first item of waste is added.[13] The label must clearly identify the contents, including "this compound" and any solvents used, along with the appropriate hazard warnings (e.g., Toxic, Flammable).[13]
-
Disposal: Arrange for waste collection through your institution's Environmental Health and Safety (EH&S) department. Follow all local, state, and federal regulations for hazardous waste disposal.
By implementing this comprehensive safety framework, researchers can confidently and safely handle this compound, ensuring the protection of all laboratory personnel and the environment.
References
- 1. 1003858-69-2 | 1H-Indole, 4-fluoro-5-nitro- [fluoromart.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. WERCS Studio - Application Error [assets.thermofisher.cn]
- 4. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
